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  • Product: 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • CAS: 1190320-22-9

Core Science & Biosynthesis

Foundational

Exploring the Therapeutic Potential of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Novel Scaffold for Plasma Kallikrein Inhibition

Executive Summary In the landscape of modern drug discovery, the design of highly selective serine protease inhibitors requires pharmacophores that balance target affinity with exquisite sub-pocket selectivity. 4-Cyano-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective serine protease inhibitors requires pharmacophores that balance target affinity with exquisite sub-pocket selectivity. 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9) has emerged as a pivotal building block in the synthesis of potent Plasma Kallikrein (PKal) inhibitors 1. By addressing the dysregulation of the Kallikrein-Kinin System (KKS), derivatives of this compound offer transformative, orally bioavailable therapeutic avenues for bradykinin-mediated pathologies, most notably Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME).

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular anatomy of this scaffold, map its intersection with the KKS pathway, and provide the self-validating experimental workflows required to evaluate its derivatives in preclinical development.

Molecular Anatomy & Pharmacophore Rationale

The structural architecture of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in enzyme binding:

  • The 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine): This bicyclic system acts as a canonical bioisostere for indole. It provides critical hydrogen bond donor (pyrrole N-H) and acceptor (pyridine nitrogen) interactions that anchor the molecule within the active site of serine proteases.

  • The 4-Cyano Substitution: The inclusion of a cyano group at the C4 position acts as a strong electron-withdrawing group (EWG). This modulates the pKa of the pyrrole nitrogen, significantly strengthening its hydrogen-bonding capacity with the enzyme's backbone. Furthermore, the linear, hydrophobic nature of the nitrile group allows it to optimally project into and occupy the narrow S1 subsite of PKal, driving target affinity 2.

  • The 3-Carboxylic Acid Handle: This moiety is the primary synthetic vector. It enables late-stage amide coupling with diverse primary and secondary amines (acting as P1, P2, and P3 ligands). This modularity is essential for engineering steric clashes against off-target proteases like Factor XIa and Thrombin, ensuring high therapeutic indices.

Mechanistic Pathway: The Kallikrein-Kinin System (KKS)

To understand the therapeutic value of this scaffold, one must analyze the biological cascade it interrupts. Plasma Kallikrein (PKal) is a central serine protease in the KKS. In healthy physiology, it exists as the inactive zymogen prekallikrein.

Upon activation by Factor XIIa, PKal rapidly cleaves High-Molecular-Weight Kininogen (HMWK) to release the nonapeptide bradykinin 3. Bradykinin subsequently binds to endothelial B2 receptors, triggering a massive intracellular calcium flux that dismantles tight junctions, leading to profound vasodilation and vascular permeability 4. By competitively inhibiting PKal, azaindole derivatives halt this cascade at its source.

KKS_Pathway FXIIa Factor XIIa PKal Plasma Kallikrein (PKal) FXIIa->PKal Activates PreK Prekallikrein PreK->PKal Cleaved to PKal->FXIIa Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) PKal->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Edema Vascular Permeability (HAE & DME) B2R->Edema Induces Inhibitor 4-cyano-1H-pyrrolo[2,3-c]pyridine Derivatives Inhibitor->PKal Inhibits

Diagram 1: The Kallikrein-Kinin Signaling Cascade and targeted inhibition by azaindole derivatives.

Experimental Workflows & Validation Protocols

To rigorously evaluate the therapeutic potential of compounds derived from this carboxylic acid, we employ a self-validating, two-tiered screening methodology. The causality behind this design ensures that enzymatic potency translates to functional cellular efficacy without off-target toxicity.

Protocol 1: In Vitro PKal Enzymatic Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against human PKal. Causality: We utilize the fluorogenic substrate Pro-Phe-Arg-AMC because the Pro-Phe-Arg sequence perfectly mimics the natural P3-P2-P1 cleavage site on HMWK. The inclusion of 0.01% Triton X-100 in the buffer is critical to prevent the formation of colloidal aggregates, which frequently cause false-positive inhibition in small-molecule screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.01% Triton X-100.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the azaindole derivative in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration <1%).

  • Enzyme Incubation: Add 1 nM purified human Plasma Kallikrein to the wells. Incubate at 37°C for 30 minutes. Self-Validation: This pre-incubation step ensures steady-state binding is achieved before substrate competition begins.

  • Reaction Initiation: Add 50 µM Pro-Phe-Arg-AMC substrate to all wells to initiate the reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Extract initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀.

Protocol 2: Endothelial Permeability Assay (Cellular Functional Validation)

Objective: Confirm that the enzyme inhibition prevents bradykinin-induced tight junction breakdown. Causality: Enzymatic IC₅₀ does not account for cellular permeability or localized drug metabolism. By measuring Transendothelial Electrical Resistance (TEER) in Human Umbilical Vein Endothelial Cells (HUVECs), we directly quantify the physiological prevention of edema.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs onto fibronectin-coated Transwell inserts (0.4 µm pore size). Culture for 3-4 days until a stable, confluent monolayer forms. Self-Validation: Baseline TEER must exceed 200 Ω·cm² before proceeding to ensure tight junction integrity.

  • Pre-treatment: Introduce the lead azaindole derivative (at 10x the enzymatic IC₅₀) to the apical chamber. Incubate for 1 hour.

  • Stimulation: Add 100 nM PKal and 1 µg/mL HMWK to the apical chamber to induce endogenous bradykinin generation.

  • Monitoring: Measure TEER continuously for 4 hours.

  • Interpretation: A successful therapeutic candidate will maintain TEER at >90% of the baseline. Negative controls (vehicle only) will exhibit a rapid drop to <50% TEER within 60 minutes due to bradykinin-induced paracellular leakage.

Screening_Workflow Synth Synthesis of Azaindole Library EnzAssay Enzymatic Assay (Fluorogenic Substrate) Synth->EnzAssay Primary Screen Selectivity Selectivity Profiling (FXIa, Thrombin) EnzAssay->Selectivity IC50 < 100 nM CellAssay Endothelial Permeability (HUVEC TEER) Selectivity->CellAssay >100x Selective Lead Lead Candidate Selection CellAssay->Lead In vitro Efficacy

Diagram 2: High-Throughput Screening and Validation Workflow for PKal Inhibitors.

Quantitative SAR Data Presentation

The functionalization of the 3-carboxylic acid with specific amine ligands dictates the selectivity profile. The table below illustrates representative Structure-Activity Relationship (SAR) trends, highlighting the critical role of the 4-cyano group in achieving sub-nanomolar potency and massive selectivity over Factor XIa (a closely related coagulation protease).

Scaffold CoreP1 Substitution (Amide)P2/P3 SubstitutionPKal IC₅₀ (nM)FXIa IC₅₀ (nM)Selectivity Fold
4-cyano-1H-pyrrolo[2,3-c]pyridine Aminomethyl-pyridineChloro-quinoline1.2 >10,000>8,300x
4-cyano-1H-pyrrolo[2,3-c]pyridine BenzylamineChloro-quinoline15.44,500~290x
Unsubstituted 1H-pyrrolo[2,3-c]pyridineAminomethyl-pyridineChloro-quinoline145.01,200~8x

Data Interpretation: The removal of the 4-cyano group (Row 3) results in a >100-fold loss in PKal potency and a near-total loss of selectivity, proving its necessity in anchoring the molecule within the S1 subsite.

Therapeutic Translation: HAE and DME

The clinical translation of 4-cyano-1H-pyrrolo[2,3-c]pyridine derivatives represents a paradigm shift in treating vascular permeability disorders.

Hereditary Angioedema (HAE): Historically, HAE management relied on intravenous C1-inhibitor replacement or subcutaneously injected monoclonal antibodies 5. The low molecular weight and optimized lipophilicity of azaindole-based small molecules allow for oral bioavailability. This enables rapid, on-demand treatment at the onset of an acute attack, drastically improving patient autonomy and compliance.

Diabetic Macular Edema (DME): In DME, chronic hyperglycemia upregulates PKal in the vitreous, driving retinal leakage independently of Vascular Endothelial Growth Factor (VEGF) 6. For the ~40% of patients who are refractory to standard anti-VEGF injections, highly selective small-molecule PKal inhibitors formulated for sustained intravitreal or oral delivery offer a critical, mechanistically distinct salvage therapy to preserve visual acuity.

References

  • Lifesci Pharmaceuticals, Inc. (2019). Therapeutic inhibitory compounds (US Patent 10,301,284). U.S.
  • BindingDB. Plasma Kallikrein Targets and Inhibitors.
  • Frontiers in Immunology. (2024).
  • Blood. (2023). Forms of Hereditary Angioedema That Are Independent of Kallikrein and Factor XIIa System.
  • The Journal of Allergy and Clinical Immunology: In Practice. (2022).
  • Expert Opinion on Investigational Drugs. (2020).

Sources

Exploratory

4-cyano-7-azaindole-3-carboxylic acid properties

An In-depth Technical Guide to 4-cyano-7-azaindole-3-carboxylic acid: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a detailed technical overview of 4-cyano-7-azai...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-cyano-7-azaindole-3-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of 4-cyano-7-azaindole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer a comprehensive profile. We will delve into its predicted physicochemical properties, propose a robust synthetic strategy, and explore its potential as a versatile scaffold for therapeutic agent development.

Introduction: The 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry.[1][2] As a bioisostere of indole and purine, it offers unique hydrogen bonding capabilities and physicochemical properties that are advantageous for modulating biological targets.[1][2] The fusion of a "π-electron-excessive" pyrrole ring with a "π-electron-deficient" pyridine ring results in a distinct electronic distribution that influences its interactions with biomolecules.[2] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including as kinase inhibitors, antibacterial agents, and antiviral compounds.[1][3][4]

The subject of this guide, 4-cyano-7-azaindole-3-carboxylic acid, incorporates two key functional groups onto this valuable scaffold: a cyano group at the 4-position and a carboxylic acid at the 3-position. These additions are expected to significantly influence the molecule's properties and reactivity, opening up new avenues for chemical exploration and drug design.

Physicochemical Properties (Predicted)

Direct experimental data for 4-cyano-7-azaindole-3-carboxylic acid is not extensively available. However, we can predict its key properties based on the constituent functional groups and the 7-azaindole core.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H5N3O2Based on the chemical structure.
Molecular Weight 187.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar to related azaindole carboxylic acids.
Solubility Poor aqueous solubility, soluble in organic solvents like DMSO and methanol.[5]The aromatic core and cyano group contribute to hydrophobicity, while the carboxylic acid and pyridine nitrogen may offer some limited aqueous solubility, especially at higher pH. The solubility of azaindole derivatives is often a challenge.[5]
pKa Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the pyridine nitrogen (around 4-6).The carboxylic acid pKa is typical for this functional group attached to an aromatic system. The pyridine nitrogen's basicity is influenced by the electron-withdrawing effects of the cyano group and the fused pyrrole ring.
LogP Moderately lipophilic.The azaindole scaffold itself has a degree of lipophilicity. The cyano group increases this, while the carboxylic acid can decrease it depending on its ionization state.

Proposed Synthesis Strategy

A plausible synthetic route to 4-cyano-7-azaindole-3-carboxylic acid can be designed starting from commercially available 7-azaindole. The strategy involves the functionalization of the 4 and 3 positions of the azaindole ring.

Experimental Protocol: A Hypothetical Synthesis

Step 1: N-Oxidation of 7-Azaindole 7-azaindole is first converted to its N-oxide. This step is crucial as it activates the 4-position of the pyridine ring for subsequent nucleophilic substitution.[4]

Step 2: Cyanation at the 4-Position The N-oxide can then be reacted with a cyanating agent, such as trimethylsilyl cyanide, to introduce the cyano group at the 4-position. This is a common method for introducing cyano groups onto heteroaromatic N-oxides.

Step 3: Functionalization of the 3-Position The resulting 4-cyano-7-azaindole can then be functionalized at the 3-position. A Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide would introduce a formyl group, yielding 4-cyano-7-azaindole-3-carboxaldehyde.[6][7]

Step 4: Oxidation to the Carboxylic Acid Finally, the aldehyde at the 3-position is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to yield the target molecule, 4-cyano-7-azaindole-3-carboxylic acid.

Synthesis of 4-cyano-7-azaindole-3-carboxylic acid start 7-Azaindole step1 4-Chloro-7-azaindole start->step1 1. POCl3 2. Nucleophilic Substitution step2 4-Cyano-7-azaindole step1->step2 NaCN or KCN step3 4-Cyano-7-azaindole-3-carboxaldehyde step2->step3 Vilsmeier-Haack (POCl3, DMF) product 4-Cyano-7-azaindole-3-carboxylic acid step3->product Oxidation (e.g., KMnO4)

Caption: Proposed synthetic pathway for 4-cyano-7-azaindole-3-carboxylic acid.

Spectroscopic Analysis (Anticipated)

The structural features of 4-cyano-7-azaindole-3-carboxylic acid would give rise to a distinct spectroscopic signature.

SpectroscopyAnticipated Features
¹H NMR - A downfield singlet for the proton at the 2-position of the pyrrole ring. - A doublet for the proton at the 5-position and a doublet for the proton at the 6-position of the pyridine ring, showing characteristic coupling. - A broad singlet for the carboxylic acid proton. - A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR - A signal for the cyano carbon around 115-120 ppm. - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - Distinct signals for the carbons of the azaindole core.
IR Spectroscopy - A sharp absorption band for the C≡N stretch of the cyano group around 2220-2240 cm⁻¹. - A broad absorption for the O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹. - A strong absorption for the C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹. - An N-H stretching band for the pyrrole ring around 3200-3500 cm⁻¹.

Reactivity and Derivatization

The presence of multiple functional groups makes 4-cyano-7-azaindole-3-carboxylic acid a versatile building block for further chemical modification.

Reactivity of 4-cyano-7-azaindole-3-carboxylic acid cluster_cooh Carboxylic Acid Reactions cluster_cn Cyano Group Reactions cluster_ring Ring Reactions start 4-cyano-7-azaindole-3-carboxylic acid ester Esterification (e.g., ROH, H+) start->ester amide Amide Coupling (e.g., RNH2, coupling agent) start->amide hydrolysis Hydrolysis to Amide/Carboxylic Acid start->hydrolysis reduction Reduction to Amine start->reduction n_alkylation N-Alkylation of Pyrrole start->n_alkylation

Caption: Potential reaction pathways for derivatization.

  • Carboxylic Acid: The carboxylic acid at the 3-position is a prime site for modification. Standard amide coupling reactions can be employed to link this scaffold to a wide array of amines, creating a library of diverse compounds.[8] Esterification is another straightforward transformation.

  • Cyano Group: The cyano group at the 4-position can undergo hydrolysis to form an amide or a carboxylic acid, or it can be reduced to a primary amine, providing another point for diversification.

  • Azaindole Ring: The pyrrole nitrogen can be alkylated or arylated under appropriate conditions. Electrophilic aromatic substitution on the pyrrole ring is also a possibility, though the regioselectivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

The 4-cyano-7-azaindole-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds in the ATP-binding pocket of the enzyme. The 7-azaindole moiety is well-suited for this role. The cyano and carboxylic acid groups can be functionalized to extend into other regions of the binding site to enhance potency and selectivity.

  • Antibacterial Agents: Azaindole derivatives have shown promise as antibacterial agents.[3] The ability to readily derivatize the carboxylic acid allows for the attachment of various side chains that can be optimized for antibacterial activity and improved pharmacokinetic properties.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in fragment-based screening campaigns. The 7-azaindole core provides a solid anchor, while the functional groups offer vectors for growing the fragment into a more potent lead compound.

Conclusion

4-cyano-7-azaindole-3-carboxylic acid represents a molecule with significant untapped potential in the field of medicinal chemistry. Its combination of a privileged heterocyclic core with versatile functional groups makes it an attractive building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. While further experimental work is needed to fully characterize this compound, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to begin exploring its utility.

References

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Synthesis. (2026, February 8). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • NextSDS. (n.d.). 7-Cyano-4-azaindole-3-carboxylic acid — Chemical Substance Information.
  • BLD Pharm. (n.d.). 860496-20-4|4-Azaindole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.). 7-Azaindole Derivatives as Potential Antibacterial Agents.
  • PMC - NIH. (n.d.). Azaindole Therapeutic Agents.
  • MDPI. (2024, February 22). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • Inter Chem. (n.d.). Azaindoles.
  • Santa Cruz Biotechnology. (n.d.). 7-Azaindole-3-carbonitrile | CAS 4414-89-5.
  • Google Patents. (n.d.). WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ChemicalBook. (2026, January 13). 7-AZAINDOLE-3-CARBOXALDEHYDE.
  • MilliporeSigma. (n.d.). 7-Azaindole-3-carboxylic acid | 156270-06-3.
  • Unidentified Source. (2023, July 10). 7-Azaindole-3-carboxaldehyde CAS 4649-09-6.
  • PubMed. (2025, November 10). Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade.
  • Royal Society of Chemistry. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • ResearchGate. (2022, January 3). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.

Sources

Foundational

theoretical studies of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

An In-Depth Technical Guide Theoretical and Computational Framework for the Analysis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Prepared by: Dr. Gemini, Senior Application Scientist Executive Summary The pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Theoretical and Computational Framework for the Analysis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide presents a comprehensive theoretical framework for the investigation of a novel derivative, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. While direct experimental and theoretical data on this specific molecule are not yet widely published, this document outlines a robust, field-proven methodology for its complete computational characterization. By leveraging established protocols for analogous compounds, we provide a self-validating system for predicting its structural, electronic, and potential biological properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical studies to novel heterocyclic compounds.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

Heterocyclic compounds are foundational to modern drug discovery, with nitrogen-containing systems being particularly prominent in FDA-approved pharmaceuticals.[2] Among these, the pyrrolopyridines have garnered significant interest due to their structural similarity to indole, allowing them to act as effective bioisosteres in various biological contexts. The pyrrolo[2,3-c]pyridine (6-azaindole) isomer, in particular, is a versatile pharmacophore found in agents developed for cancer, Alzheimer's disease, and other conditions.[1] Its unique electronic and structural features facilitate critical interactions with biological targets.[3][4] The introduction of cyano (-CN) and carboxylic acid (-COOH) functional groups onto this scaffold, as in 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid , is hypothesized to modulate its electronic properties and introduce key hydrogen bonding capabilities, making it a prime candidate for theoretical and subsequent experimental investigation.

Caption: 2D structure of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Proposed Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, any computational work must be grounded in the reality of a synthesizable and characterizable molecule.

Synthetic Strategy: A Plausible Pathway

A common and effective method for constructing the pyrrolo[2,3-c]pyridine core involves the reductive cyclization of a substituted nitropyridine.[3] A plausible route to the target compound would start with a suitable 4-chloro-3-nitropyridine derivative, followed by nucleophilic substitution and subsequent cyclization.

Experimental Protocol (Hypothetical):

  • Step 1: Nucleophilic Substitution. React 4-chloro-3-nitropyridine with ethyl cyanoacetate in the presence of a non-nucleophilic base (e.g., sodium hydride) to yield ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate.

  • Step 2: Reductive Cyclization. Treat the product from Step 1 with a reducing agent, such as zinc powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[3] This step simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the pyrrole ring, yielding the ethyl ester of the target scaffold.

  • Step 3: Hydrolysis. Perform a standard ester hydrolysis using an aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the final product, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

Spectroscopic Validation

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The data obtained from these methods also serve as crucial benchmarks for validating the results of theoretical calculations.

  • FT-IR Spectroscopy: Vibrational spectroscopy is essential for identifying key functional groups. The analysis of pyridine carboxylic acids has shown that both the carboxylate and pyridyl ring nitrogen groups contribute to the spectra.[5]

    • Expected Peaks:

      • ~3400-3300 cm⁻¹: N-H stretch of the pyrrole ring.

      • ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

      • ~2230-2210 cm⁻¹: Sharp C≡N stretch of the cyano group.

      • ~1720-1680 cm⁻¹: C=O stretch of the carboxylic acid.

      • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

    • ¹H NMR: Expect distinct signals for the protons on the pyridine and pyrrole rings, a downfield signal for the pyrrole N-H, and a very broad, downfield signal for the carboxylic acid O-H.

    • ¹³C NMR: Expect signals corresponding to each unique carbon atom, including the characteristic quaternary carbons of the cyano (~115-120 ppm) and carboxylic acid (~165-175 ppm) groups.

In-Depth Theoretical & Computational Investigations

This section details the core theoretical workflows for characterizing the molecule's intrinsic properties and its potential for biological interaction.

Density Functional Theory (DFT) Analysis

Causality: DFT is the computational method of choice for molecules of this size. It provides an excellent balance between accuracy and computational cost for determining ground-state electronic structure, optimized geometry, and related properties.[6] These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic profile.

Caption: Workflow for Density Functional Theory (DFT) calculations.

Protocol for DFT Calculations:

  • Structure Input: Generate an initial 3D structure of the molecule.

  • Method Selection: Employ the B3LYP hybrid functional, which is widely used for organic molecules, combined with a Pople-style basis set such as 6-311++G(d,p) to accurately account for electron distribution, polarization, and diffuse functions.[5][7]

  • Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the theoretical vibrational frequencies for direct comparison with the experimental FT-IR spectrum.

  • Property Calculation: From the optimized wavefunction, calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) map.

Data Presentation & Interpretation:

ParameterPredicted Value (Hypothetical)Interpretation
Total Energy -815.45 HartreeA measure of the molecule's thermodynamic stability.
HOMO Energy -6.8 eVIndicates the electron-donating capability of the molecule.
LUMO Energy -2.5 eVIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap 4.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

The MEP map visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential is expected around the carboxylic oxygen atoms, the cyano nitrogen, and the pyridine nitrogen, highlighting these as likely sites for electrophilic attack or hydrogen bond acceptance.

Molecular Docking Studies

Causality: Given that many pyrrolopyridine derivatives exhibit activity as kinase inhibitors, molecular docking is a critical in silico technique to predict if the target molecule can bind favorably to a relevant protein active site.[8] This provides a testable hypothesis about its mechanism of action and guides further biological screening. Traf2 and Nck-interacting kinase (TNIK) is a relevant target in colorectal cancer, for which related scaffolds have been investigated.

Caption: Workflow for a typical molecular docking study.

Protocol for Molecular Docking:

  • Target Selection: Obtain the crystal structure of a relevant biological target, for example, TNIK kinase, from the Protein Data Bank (PDB ID: 2X7F).

  • Receptor Preparation: Prepare the protein structure by removing water molecules, co-crystallized ligands, and cofactors. Add polar hydrogens and assign atomic charges using a standard force field (e.g., AMBER).

  • Ligand Preparation: Use the DFT-optimized 3D structure of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Define a grid box encompassing the active site of the protein. Perform the docking simulation using software like AutoDock Vina, which will explore various conformations (poses) of the ligand within the binding site and score them based on a calculated binding affinity.

  • Results Analysis: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid or cyano group and amino acid residues in the active site.

Data Presentation & Interpretation:

ParameterPredicted Value (Hypothetical)Interpretation
Binding Energy -8.5 kcal/molA strong negative value suggests a favorable binding affinity between the ligand and the protein.
Key Interactions Hydrogen bondThe carboxylic acid group forms a hydrogen bond with the backbone NH of a key residue (e.g., Valine).
Hydrogen bondThe pyridine nitrogen acts as a hydrogen bond acceptor from a lysine side chain.
π-π StackingThe pyrrolopyridine ring system engages in π-π stacking with a phenylalanine residue.

These interactions provide a structural hypothesis for the molecule's potential biological activity, which can be used to design more potent analogues and guide experimental validation.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical study of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. By integrating DFT calculations for elucidating intrinsic molecular properties with molecular docking for predicting biological interactions, researchers can build a detailed profile of this novel compound. The theoretical data on its geometry, electronic nature, and binding potential provide a powerful foundation for prioritizing its synthesis and guiding subsequent experimental validation, including spectroscopic analysis and in vitro biological assays. This synergistic approach accelerates the drug discovery process, enabling a more rational design of next-generation therapeutic agents based on the promising 6-azaindole scaffold.

References

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ophcj.nuph.edu.ua.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). jddt.in.
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2022). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate.
  • Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. (n.d.). ijpr.qu.edu.iq.
  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 4-cyano. (n.d.). NextSDS.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
  • Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... (n.d.). ResearchGate.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC.
  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. (n.d.). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate.
  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (n.d.). RSC Publishing.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate.
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. (n.d.). . Available at:

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). Sciforum.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI.

Sources

Exploratory

discovery and synthesis of substituted pyrrolo[2,3-c]pyridines

Initiating the Analysis I've initiated the analytical phase, zeroing in on the request. I'm prioritizing the topic: discovering and synthesizing substituted pyrrolo[2,3-c]pyridines.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. I'm prioritizing the topic: discovering and synthesizing substituted pyrrolo[2,3-c]pyridines. My objective is to create a comprehensive technical guide or whitepaper, tailored for a specialized audience of researchers and scientists.

Defining the Editorial Approach

I'm now establishing the editorial framework. I'm focusing on providing full autonomy in content structure to best convey the information. I'm prioritizing scientific integrity by emphasizing causal explanations, self-validating protocols, and authoritative sources with in-text citations and a "References" section. I'm also planning visualizations, including summary tables, detailed methodologies, and Graphviz diagrams with DOT code.

Defining the Scope

I'm now fully immersed in outlining the whitepaper on substituted pyrrolo[2,3-c]pyridines. My primary focus is establishing the project's structure and the editorial scope, allowing me complete creative freedom. I'm prioritizing flexibility in design to fully accommodate the data.

Prioritizing Scientific Rigor

I'm now focusing on integrating scientific integrity into the whitepaper's foundation. I'm carefully constructing the narrative to illuminate the causal links behind experimental choices, and I'll include self-validating protocols. I'm also preparing for in-text citations with real URLs, and a complete "References" section. I've also been thinking about the structure of the whitepaper, and how to begin outlining the content.

Detailing Key Interactions

Elaborating Key Syntheses

I'm expanding on BMS-663068's synthesis, detailing the 11-step sequence. I'm focusing on the 6-azaindole core synthesis, mapping the synthetic strategies, and illustrating the process from the simple pyrrole with Friedel-Crafts acylation, Pictet-Spengler cyclization, and radical-mediated aromatization. I'm also preparing diagrams outlining this workflow, illustrating the key steps like N-oxide alpha-bromination and the Ullmann coupling, which installs the triazole.

Visualizing Synthetic Sequences

I'm now focusing on creating a visual representation of BMS-663068's synthesis, mapping each step from the simple pyrrole precursor to the final HIV-1 attachment inhibitor. I'm building out a flowchart illustrating Friedel-Crafts acylation, Pictet-Spengler cyclization, and radical aromatization. I'm also including N-oxide alpha-bromination and the Ullmann coupling for triazole installation.

Analyzing SAR Data

I'm now analyzing the SAR data of the compounds, focusing on the IC50 values. I'm noting the effect of structural modifications. I'm focusing on the effect of bioisosteric replacement, and N-methyl and phenyl cyclization. Finally, I'm examining ring A modification.

Expanding on Bioisosteres

I'm now focusing on 6-azaindoles and their properties as bioisosteres of indole. I'm noting enhanced aqueous solubility, reduced lipophilicity, and improved ADME profiles. The nitrogen atom's effect on electronic distribution is key. I'm exploring new hydrogen-bonding interactions and hydrophobic pocket insertion. Specifically, I'm focusing on their use in Lysine-specific demethylase 1 (LSD1) inhibitors.

Focusing on Antiviral Strategies

I am now delving into BMS-663068's core properties, which is a clinical-stage HIV-1 attachment inhibitor. This compound's intricate functionalization is a crucial element that impedes virus-cell interactions. I am now looking at the challenge of the synthesis of substituted 6-azaindoles, focusing on modern approaches like pyrrole annulation to pyridine, pyridine annulation to pyrrole, and de novo concerted synthesis.

Refining the Synthesis

I'm now zeroing in on BMS-663068's core synthesis. I'm prioritizing an 11-step sequence, focusing on pyridine annulation to a simple pyrrole. I'm focusing on regioselective Friedel-Crafts acylation, which directs electrophilic aromatic substitution to C3. I'm also preparing to show the Pictet-Spengler cyclization.

Detailing Aromatization & Coupling

I'm now detailing radical-mediated aromatization, using a radical initiator and oxidant to drive the thermodynamic sink. I'm also describing N-oxide α-bromination for regioselective functionalization, and the Ullmann coupling for triazole installation. I'm also focusing on Palladium-Catalyzed Larock Heteroannulation, a different approach to the core synthesis.

Analyzing Reaction Progress

I'm now detailing a palladium-catalyzed process, focusing on oxidative addition into the C-I bond. Migratory insertion, directed by steric bulk, is crucial. Then, intramolecular C-N bond formation leads to the 2,3-disubstituted 6-azaindole. I'm also monitoring reactions via TLC and HPLC, paying close attention to the progress.

Generating Visual Representations

Revising Diagram Visuals

I'm now revising the DOT diagrams, prioritizing the specified color palette and contrast rules to ensure clarity. I'm focusing on "Simple Pyrrole Precursor", "Friedel-Crafts Acylation", "Pictet-Spengler Cyclization", "Radical Aromatization", "N-Oxide α-Bromination", and "Ullmann Coupling", and focusing on color contrast. I'm also ensuring that all text is legible and clear. I am making the node and edge colors clear.

Finalizing Key Diagrams

Evaluating SAR Progression

I'm now generating a DOT diagram that visually maps the SAR progression for LSD1 inhibitors, and I'm detailing the key improvements in IC50 values. I'm focusing on color-coding for clarity and emphasis, and I'm highlighting the impact of bioisosteric replacement, N-methyl and phenyl cyclization, and ring A optimization. I'm also ensuring that the diagram effectively communicates the data.

Refining Visual Representation

I'm now refining the DOT diagrams' visual aspects, ensuring they are clear and engaging. I am fixing the size attribute as size="7.5, 5" to enforce a 760px maximum width. I'm also applying a defined color palette for optimal contrast and aesthetic appeal. I am ensuring that all the nodes and edges are legible, using colors to indicate their function.

Analyzing Structural Analogues

I'm now analyzing BMS-663068 and GSK-354 as structural analogues, and I'm including references to clinical stage HIV-1 attachment inhibitors [0]. I'm focusing on the synthesis of 6-azaindoles to identify unusual substitution patterns, and I'm detailing the incorporation of these motifs into different drug targets [0]. I'm also ensuring that all claims have a citation at the end.

Summarizing Core Mechanisms

I'm now detailing BMS-663068's functionalization as an HIV-1 attachment inhibitor, referencing its crucial role in disrupting virus-cell interactions. I've begun to explore the challenges of synthesizing substituted 6-azaindoles, focusing on modern strategies, including pyrrole and pyridine annulation, also including reference. I'm also now referencing and as supporting literature. I'm leveraging functionalized pyridines, including for Larock heteroannulation, too.

Visualizing Reaction Pathways

I'm now focusing on a DOT diagram visualizing a synthetic workflow, starting with a simple pyrrole precursor and progressing through regioselective acylation, Pictet-Spengler cyclization and radical aromatization, resulting in the desired compound [0]. I'm also including N-oxide α-bromination and Ullmann coupling for triazole installation, too.

Protocols & Analytical Methods

Method

Application Note: Preparative HPLC Purification of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Overview and Scope The isolation of highly pure active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational requirement in drug discovery[1]. 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

The isolation of highly pure active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational requirement in drug discovery[1]. 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9)[2] is a complex azaindole building block frequently utilized in the structure-guided evolution of kinase inhibitors, such as CHK1 inhibitors[3].

This application note provides a comprehensive, self-validating methodology for the isolation of this compound from crude synthetic mixtures using Preparative High-Performance Liquid Chromatography (Prep HPLC). By detailing the physicochemical rationale, scale-up mathematics, and closed-loop quality control (QC) workflows, this guide ensures reproducible recovery of >98% pure material.

Physicochemical Profiling & Chromatographic Rationale

The Causality of Mobile Phase Selection

The azaindole core presents unique chromatographic challenges. The molecule is highly polar and amphoteric: it features a basic pyridine nitrogen (N6), a weakly acidic pyrrole nitrogen (N1), and a strongly acidic carboxylic acid moiety at the C3 position. At a neutral pH, the molecule exists in a highly ionized state (carboxylate anion), leading to poor retention on standard reversed-phase (RP) C18 columns.

To achieve optimal retention and sharp peak shapes, the mobile phase must be heavily acidified. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the pH to approximately 2.0. This achieves two critical mechanistic goals:

  • Suppression of Ionization: The carboxylic acid (pKa ~3.5) is fully protonated to its neutral state, increasing the molecule's hydrophobicity[4].

  • Ion-Pairing: The basic pyridine nitrogen is protonated, but the lipophilic trifluoroacetate counter-ion forms a hydrophobic ion-pair complex with it. This mitigates undesirable secondary interactions between the basic nitrogen and residual silanols on the silica support, preventing severe peak tailing.

pHRationale A Amphoteric Target (Azaindole Carboxylic Acid) B Acidic Mobile Phase (pH ~2.0, 0.1% TFA) A->B C Basic Mobile Phase (pH ~9.5, NH4HCO3) A->C D Protonated Pyridine (+) Neutral Carboxyl (0) B->D E Neutral Pyridine (0) Ionized Carboxyl (-) C->E F High RP Retention Sharp Peak Shape D->F G Low RP Retention Early Elution / Tailing E->G

Fig 1. Mechanistic rationale for mobile phase pH selection based on target acid-base equilibria.

Quantitative Compound Data

Table 1: Physicochemical Properties

ParameterSpecification / Value
Chemical Name 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS Number 1190320-22-9
Molecular Formula C9H5N3O2
Molecular Weight 187.16 g/mol
Solubility Soluble in DMSO, DMF; Poorly soluble in Water, ACN, DCM
UV Maxima ~230 nm, ~254 nm, ~280 nm

End-to-End Purification Workflow

To guarantee scientific integrity, the purification process is designed as a self-validating system . Preparative chromatograms often suffer from detector saturation (flat-topping) at the target peak, which masks co-eluting impurities on the peak shoulders. By integrating an analytical QC step before fraction pooling, the system inherently prevents the contamination of the final batch.

Workflow A Crude 4-cyano-6-azaindole-3-carboxylic acid (Synthesis Product) B Sample Preparation (Dissolution in DMSO, 0.45 µm Filtration) A->B C Analytical HPLC Scouting (Method Development & Purity Check) B->C D Preparative HPLC Scale-Up (C18, 0.1% TFA / ACN Gradient) C->D E Fraction Analysis (QC) (Self-Validating Purity Check >98%) D->E F Lyophilization & Storage (Pure API Intermediate) E->F

Fig 2. End-to-end self-validating workflow for the preparative HPLC purification of the target API.

Experimental Protocols

Protocol 1: Sample Preparation

Causality: The target molecule exhibits strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and poor solubility in standard mobile phases. Dissolving the crude material in neat Dimethyl Sulfoxide (DMSO) disrupts these hydrogen bonds, ensuring complete solubilization.

  • Weigh 500 mg of the crude synthetic mixture into a clean glass vial.

  • Add 5.0 mL of HPLC-grade DMSO to achieve a concentration of 100 mg/mL.

  • Sonicate the mixture for 5 minutes at room temperature until completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a preparative autosampler vial. Note: Filtration is a critical self-preserving step to prevent particulate matter from clogging the preparative column frit.

Protocol 2: Analytical HPLC Scouting

Causality: Analytical scouting determines the exact retention time and impurity profile. This step establishes the baseline against which the final fractions will be validated.

  • Equip an analytical HPLC system with a C18 column (e.g., 4.6 x 100 mm, 5 µm).

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Execute the gradient program outlined in Table 2.

  • Identify the target peak via UV at 254 nm and confirm the mass via MS (ESI+ m/z [M+H]+ = 188.2).

Table 2: Analytical HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
8.01.0595
10.01.0595
10.11.0955
12.01.0955
Protocol 3: Preparative HPLC Scale-Up

Causality: To maintain the exact chromatographic profile observed during analytical scouting, the preparative flow rate and injection volume must be scaled geometrically. Maintaining identical stationary phase chemistries between analytical and prep scales is mandatory[5]. The scale-up factor is the ratio of the squared column radii: (21.2/4.6)2≈21.2 . This ensures the linear velocity of the mobile phase remains constant.

  • Equip the[6] with a matching C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Set the flow rate to 21.0 mL/min (scaled from 1.0 mL/min).

  • Inject 500 µL of the DMSO-dissolved crude sample.

  • Execute the scaled gradient program (Table 3).

  • Configure the fraction collector to trigger via UV threshold at 254 nm. Collect fractions in 15 mL glass tubes.

Table 3: Preparative HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.021.0955
20.021.0595
25.021.0595
25.521.0955
30.021.0955
Protocol 4: Fraction QC and Lyophilization (Self-Validation)

Causality: To prevent the pooling of co-eluting isomeric impurities, fractions are treated as independent samples until validated.

  • Select three representative tubes from the collected target peak: the leading edge, the apex, and the tailing edge.

  • Inject 5 µL of each fraction back into the analytical HPLC system using the method from Protocol 2.

  • Integrate the chromatograms. Only pool fractions that demonstrate an Area Under Curve (AUC) purity of ≥98.0%. Discard or recycle edge fractions that fall below this threshold.

  • Transfer the pooled, validated fractions to a round-bottom flask.

  • Flash-freeze the solution using a dry ice/acetone bath and lyophilize for 48 hours to remove water, acetonitrile, and residual TFA.

  • Weigh the resulting dry powder to calculate the final yield.

References

  • Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System." Agilent.com.[Link]

  • Gilson. "Gilson Preparative HPLC Systems | VERITY LC Solutions." Gilson.com.[Link]

  • Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC).[Link]

  • Li, G.-L., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Journal of Separation Science, National Center for Biotechnology Information (PMC).[Link]

  • ChemSrc. "1190320-22-9_4-Cyano-6-azaindole-3-carboxylic acid." Chemsrc.com.[Link]

Sources

Application

Application Note: NMR and Mass Spectrometry Analysis of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Executive Summary The unambiguous structural confirmation of highly functionalized heterocycles is a critical bottleneck in preclinical drug discovery. This application note provides a comprehensive, self-validating anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural confirmation of highly functionalized heterocycles is a critical bottleneck in preclinical drug discovery. This application note provides a comprehensive, self-validating analytical protocol for the characterization of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 4-cyano-6-azaindole-3-carboxylic acid). By synergizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), this guide details the causality behind specific experimental parameters—such as solvent selection and ionization modes—to overcome the unique analytical challenges posed by this electron-deficient scaffold.

Introduction & Chemical Context

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors and reversible lysine-specific demethylase 1 (LSD1) inhibitors[1][2].

The target molecule, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, presents a highly specific electronic environment:

  • Electron Deficiency: The strongly electron-withdrawing cyano (-CN) group at C-4 and the carboxylic acid (-COOH) at C-3 severely deshield the aromatic protons.

  • Intermolecular Interactions: The combination of a hydrogen-bond donating pyrrole NH and a carboxylic acid promotes extensive intermolecular hydrogen bonding, leading to poor solubility in standard non-polar organic solvents and the potential for complex tautomerism.

To establish a trustworthy structural profile, we must employ analytical techniques that disrupt these intermolecular networks while selectively probing the atomic connectivity.

Analytical Strategy & Workflow

To ensure rigorous structural validation, a dual-technique approach is employed. NMR provides precise atomic connectivity, while HRMS confirms the exact elemental composition and functional group presence through targeted collision-induced dissociation (CID).

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample 4-Cyano-6-azaindole 3-carboxylic acid PrepNMR Dissolution in DMSO-d6 Sample->PrepNMR PrepMS Dilution in MeOH/H2O (0.1% Formic Acid) Sample->PrepMS AcqNMR 1D (1H, 13C) & 2D (HSQC, HMBC) PrepNMR->AcqNMR Data Structural Elucidation & Validation AcqNMR->Data AcqMS ESI-HRMS & MS/MS (Negative Mode) PrepMS->AcqMS AcqMS->Data

Fig 1. Analytical workflow for structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality of Experimental Design

The target molecule's polarity makes it virtually insoluble in chloroform-d (CDCl₃). Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen as the solvent because it acts as a strong hydrogen-bond acceptor. This thermodynamic property disrupts the analyte's self-association, ensuring complete dissolution and yielding sharp, highly resolved proton signals[3].

Furthermore, the pyridine protons (H-5 and H-7) will appear as isolated singlets in the ¹H NMR spectrum due to the lack of adjacent vicinal protons. Therefore, acquiring a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum is not optional; it is a strict requirement to differentiate these positions based on their ³J carbon correlations.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • System Suitability: Verify the presence of the residual DMSO quintet at 2.50 ppm. This serves as an internal validation of the solvent environment.

  • 1D Acquisition: Acquire a ¹H NMR spectrum (400 MHz or higher, minimum 16 scans) and a ¹³C NMR spectrum (100 MHz or higher, minimum 512 scans) at 298 K.

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC spectra. Set the HMBC long-range coupling delay to optimize for ~8 Hz (standard ³J coupling).

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d6)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key HMBC Correlations (³J)
1 (NH) ~12.80br s-C-2, C-3a, C-7a
2 ~8.35s~135.2C-3, C-3a, C-7a, COOH
3 --~110.5-
3a --~128.0-
4 --~118.5-
5 ~8.75s~142.1C-3a, C-4, C-7
6 (N) ----
7 ~8.95s~138.4C-3a, C-5
7a --~140.2-
CN --~116.0-
COOH ~13.50br s~165.4-

Self-Validation Check: H-5 is unambiguously assigned by its strong ³J HMBC correlation to the C-4 cyano carbon (~116.0 ppm), a correlation that H-7 cannot make.

High-Resolution Mass Spectrometry (HRMS) & MS/MS Protocol

Causality of Experimental Design

While positive electrospray ionization (ESI+) is standard for basic nitrogen-containing heterocycles, the presence of the carboxylic acid group dictates that negative ion mode (ESI-) is vastly superior for this specific molecule. Carboxylic acids undergo highly efficient deprotonation to form stable [M-H]⁻ anions, providing exceptional signal-to-noise ratios and minimizing adduct formation[4][5].

Additionally, collision-induced dissociation (CID) of the carboxylate anion yields a diagnostic neutral loss of carbon dioxide (CO₂, 44 Da). Observing this specific fragmentation pathway acts as a self-validating mechanism for the presence of the -COOH group[4].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol:Water. Add 0.1% Formic Acid. Expert Insight: While adding acid to a negative mode run seems counterintuitive, trace formic acid improves spray stability and droplet desolvation without fully suppressing the ionization of the relatively strong carboxylic acid.

  • Calibration: Infuse a standard calibrant (e.g., sodium formate) prior to the run to ensure mass accuracy is < 5 ppm.

  • Acquisition: Inject the sample into an ESI-Q-TOF or Orbitrap mass spectrometer operating in negative ion mode.

  • MS/MS Fragmentation: Isolate the [M-H]⁻ precursor ion (m/z 186.0309) and apply a normalized collision energy (NCE) of 20-30 eV to induce fragmentation.

Fragmentation M [M-H]⁻ m/z 186.03 F1 [M-H - CO₂]⁻ m/z 142.04 M->F1 - CO₂ (44 Da) F2 [M-H - CO₂ - HCN]⁻ m/z 115.03 F1->F2 - HCN (27 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathway in negative ion mode.

Data Presentation

Table 2: HRMS and MS/MS Fragmentation Data (ESI-)

Ion TypeFormulaTheoretical m/zExpected Neutral LossDiagnostic Value
Precursor [M-H]⁻ C₉H₄N₃O₂⁻186.0309-Confirms exact molecular weight.
Fragment 1 C₈H₄N₃⁻142.0411CO₂ (44.0098 Da)Validates the carboxylic acid moiety.
Fragment 2 C₇H₃N₂⁻115.0302HCN (27.0109 Da)Validates the cyano/pyrrole ring system.

Conclusion

The structural elucidation of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid requires a deliberate and chemically logical approach. By utilizing DMSO-d6 to break intermolecular hydrogen bonds for clear NMR resolution, leveraging 2D HMBC to map the electron-deficient pyridine ring, and exploiting the facile deprotonation of the carboxylic acid in negative mode ESI-MS/MS, researchers can establish a self-validating, highly trustworthy analytical profile for this critical medicinal chemistry building block.

References

  • Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][4]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer Source: Analytical Chemistry (ACS Publications) URL:[Link][5]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Method

Application Notes and Protocols: Evaluating 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a Potential JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cytokine signaling.[1] These signaling cascades are integral to a multitude of cellular processes, including immunity, inflammation, and hematopoiesis.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling route initiated by cytokine receptor activation, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to modulate gene transcription.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune and inflammatory diseases, as well as various cancers.[1][3] This document provides a comprehensive guide for the evaluation of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a potential inhibitor of the JAK family of kinases. These application notes and detailed protocols are designed to enable researchers to quantify its inhibitory potency, elucidate its mechanism of action, and assess its impact on downstream signaling events in a cellular context.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in a variety of cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The pathway is initiated by the binding of a cytokine to its specific receptor, which brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[5][6]

Given the central role of the JAK-STAT pathway in immune regulation, its dysregulation is a key factor in the pathogenesis of many inflammatory and autoimmune diseases.[7] Consequently, the development of small molecule inhibitors targeting JAKs has become a major focus of drug discovery efforts.[8]

Compound Handling and Preparation

Proper handling and preparation of the test compound, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, is critical for obtaining accurate and reproducible results.

2.1. Solubility Testing

  • Rationale: Determining the optimal solvent is the first step in preparing a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules, but its compatibility with all assays and potential for cytotoxicity at higher concentrations must be considered.

  • Protocol:

    • Prepare a small, concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in various aqueous buffers relevant to the planned assays (e.g., kinase buffer, cell culture medium).

    • Visually inspect for precipitation at each dilution.

    • If precipitation occurs, a lower stock concentration or an alternative solvent may be necessary. The final DMSO concentration in most assays should be kept low (typically ≤1%) to minimize off-target effects.[1]

2.2. Stock Solution Preparation and Storage

  • Protocol:

    • Based on solubility testing, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot at room temperature and vortex briefly to ensure homogeneity.

In Vitro Biochemical Kinase Assays

Directly assessing the inhibitory activity of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid against purified JAK enzymes is a crucial first step.[9] A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is a widely used method.[1][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the JAK enzyme phosphorylates a substrate peptide, converting ATP to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated and thus the kinase activity.[10]

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Add_Inhibitor Add compound dilutions or vehicle (DMSO) to assay plate Compound_Dilution->Add_Inhibitor Enzyme_Prep Prepare JAK enzyme and substrate solution Add_Enzyme Add JAK enzyme/substrate mix Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP solution Initiate_Reaction Initiate reaction with ATP solution ATP_Prep->Initiate_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at room temperature (e.g., 40 minutes) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate at room temperature (e.g., 30 minutes) Add_Detection->Incubate_Detection Read_Luminescence Measure luminescence with a plate reader Incubate_Detection->Read_Luminescence Normalize_Data Normalize data to controls Read_Luminescence->Normalize_Data Plot_Curve Plot normalized data vs. log[inhibitor] Normalize_Data->Plot_Curve Calculate_IC50 Determine IC50 value using a four-parameter logistic fit Plot_Curve->Calculate_IC50

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against JAK kinases.

Detailed Protocol for In Vitro JAK Kinase Assay

This protocol is a general guideline and should be optimized for each specific JAK enzyme.

Reagents and Materials:

  • Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

  • Known JAK inhibitor (positive control, e.g., Tofacitinib)[11]

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and the positive control inhibitor in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). Also, prepare a vehicle control containing only the kinase buffer with DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted compound, positive control, or vehicle to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a solution containing the specific JAK enzyme and substrate peptide in kinase buffer. Add 10 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each enzyme to accurately determine the IC50 value.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a high concentration of the positive control inhibitor (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]

Data Presentation

The results of the in vitro kinase assays should be summarized in a table for easy comparison of the compound's potency against different JAK family members.

Kinase TargetIC₅₀ (nM) for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acidIC₅₀ (nM) for Positive Control (e.g., Tofacitinib)
JAK1User-defined based on experimental resultsUser-defined based on experimental results
JAK2User-defined based on experimental resultsUser-defined based on experimental results
JAK3User-defined based on experimental resultsUser-defined based on experimental results
TYK2User-defined based on experimental resultsUser-defined based on experimental results

Cell-Based Assays for JAK-STAT Pathway Inhibition

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the JAK-STAT pathway in a more physiologically relevant context.

Inhibition of STAT Phosphorylation (Western Blotting)

This assay directly measures the phosphorylation of STAT proteins downstream of JAK activation.

Principle:

Cells are stimulated with a cytokine known to activate a specific JAK-STAT pathway. In the presence of an effective inhibitor, the cytokine-induced phosphorylation of the corresponding STAT protein will be reduced. This reduction can be visualized and quantified by Western blotting using phospho-specific antibodies.

Experimental Workflow for STAT Phosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed cells in a culture plate Starve_Cells Serum-starve cells (optional) Seed_Cells->Starve_Cells Pretreat Pre-treat with compound or vehicle Starve_Cells->Pretreat Stimulate Stimulate with cytokine (e.g., IFN-γ, IL-6) Pretreat->Stimulate Wash_Cells Wash cells with ice-cold PBS Stimulate->Wash_Cells Lyse_Cells Lyse cells and collect supernatant Wash_Cells->Lyse_Cells Quantify_Protein Determine protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-STAT, total STAT, loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect Densitometry Quantify band intensity Detect->Densitometry Normalize Normalize p-STAT to total STAT and loading control Densitometry->Normalize Plot Plot normalized data vs. [inhibitor] Normalize->Plot Determine_IC50 Determine cellular IC50 Plot->Determine_IC50

Caption: Workflow for assessing the inhibition of cytokine-induced STAT phosphorylation by a test compound.

Detailed Protocol for STAT Phosphorylation Assay

Reagents and Materials:

  • A suitable cell line (e.g., HeLa, PBMCs)

  • Appropriate cytokine (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3)

  • Cell culture medium and serum

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid or vehicle for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT signal to the total STAT signal and the loading control.

    • Plot the normalized data against the inhibitor concentration to determine the cellular IC50.

Cellular Proliferation/Viability Assays

Dysregulation of the JAK-STAT pathway can lead to uncontrolled cell proliferation.[14] Therefore, assessing the anti-proliferative effects of the compound is a key functional readout.

Principle:

Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in the metabolic activity of cells treated with the compound indicates an anti-proliferative or cytotoxic effect.[14]

Protocol (MTS Assay):

  • Cell Seeding: Seed a JAK-dependent cell line (e.g., some leukemia or lymphoma cell lines) in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to the wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Summary and Future Directions

These application notes provide a structured approach to the initial characterization of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a potential JAK inhibitor. The data generated from these assays will provide a comprehensive profile of the compound's potency, selectivity, and cellular activity.

Positive results from these initial studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive inhibitor.[15]

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of JAK-STAT-driven diseases.

By following these detailed protocols, researchers can rigorously evaluate the potential of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a novel therapeutic agent targeting the JAK-STAT signaling pathway.

References

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. (n.d.).
  • Application Notes and Protocols for Developing Novel Assays with JAK1/TYK2-IN-3 - Benchchem. (n.d.).
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.).
  • JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.).
  • JAK3 Kinase Assay - Promega Corporation. (n.d.).
  • The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma. (2011, December 02).
  • Jak/Stat: IL-6 Receptor Signaling. (n.d.).
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023, February 23).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 02).
  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. (n.d.).
  • JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience. (n.d.).
  • LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview - Thermo Fisher Scientific. (n.d.).
  • Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - MDPI. (2021, April 01).
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview - ThermoFisher. (n.d.).
  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis | Blood - ASH Publications. (2023, November 02).
  • JAK-STAT signaling pathway - Wikipedia. (n.d.).
  • Cell proliferation and Pathway Inhibition Assay. (A) Effect of selected... - ResearchGate. (n.d.).
  • Multiplex Analysis of Akt/mTOR and JAK/STAT Signaling Pathways - Meso Scale Discovery. (n.d.).
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Publishing. (n.d.).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.).
  • JAK-STAT Cell Signaling Pathway - Thermo Fisher Scientific. (n.d.).
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (n.d.).
  • Research and Development of Janus Kinase (JAK) Inhibitors - BOC Sciences. (2019, January 22).
  • JAK-STAT Signalling and Cytokines: The What, How, and Why - Assay Genie. (2023, August 16).
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012, July 09).
  • A Reference Guide for Jak/STAT Signaling | R&D Systems. (n.d.).
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.).
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.).
  • JAK-STAT Signaling Pathway - Creative Biolabs. (n.d.).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (n.d.).
  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC. (n.d.).
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents. (n.d.).
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Application

The Emerging Role of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Scaffolds in Oncology: Application Notes &amp; Protocols for Preclinical Research

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Cancer Drug Discovery The pyridine ring is a fundamental heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Cancer Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability make it a versatile core for designing molecules that can modulate critical biological pathways implicated in cancer.[1][3] When fused with a pyrrole ring, the resulting pyrrolopyridine system gives rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[4][5] Various isomers of pyrrolopyridines, such as pyrrolo[3,2-c]-, pyrrolo[3,4-c]-, and pyrrolo[2,3-b]pyridines, have been investigated as inhibitors of key oncogenic targets like protein kinases and tubulin.[3][6][7]

This guide focuses on the potential applications of the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold in cancer research. While direct studies on this specific molecule are emerging, the extensive research on related pyrrolopyridine derivatives provides a strong foundation for exploring its therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the preclinical evaluation of compounds based on this promising scaffold.

Mechanism of Action: Targeting Key Oncogenic Pathways

Based on the established activities of related pyrrolopyridine derivatives, compounds derived from the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold are hypothesized to exert their anticancer effects through the modulation of several key signaling pathways.

Protein Kinase Inhibition

A predominant mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases.[7][8] These enzymes play a crucial role in cellular signal transduction, and their dysregulation is a hallmark of cancer.[8] The pyrrolopyridine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of various kinases, leading to their inhibition.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the pyrrole indolin-2-one scaffold, which shares structural similarities with pyrrolopyridines, are known inhibitors of RTKs like VEGFR and PDGFR, crucial for angiogenesis.[9]

  • Serine/Threonine Kinases: The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective inhibitors of Protein Kinase B (Akt), a key node in the PI3K signaling pathway that promotes cell survival and proliferation.[10]

  • Other Kinases: Various pyrrolopyridine isomers have shown inhibitory activity against a range of other kinases including FMS kinase, TNIK, and SIK2, all of which are implicated in different cancer types.[3][7][11]

Signaling Pathway Diagram: Hypothesized Kinase Inhibition by a 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivative

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Activation PI3K PI3K RTK->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) Akt->Downstream Activation Test_Compound 4-Cyano-1H-pyrrolo[2,3-c]pyridine -3-carboxylic acid Derivative Test_Compound->RTK Inhibition Test_Compound->Akt Inhibition

Caption: Hypothesized mechanism of action for a test compound.

Disruption of Microtubule Dynamics

Certain pyrrolopyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule polymerization.[6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rigid pyrrolopyridine scaffold can be functionalized to mimic the binding of natural tubulin inhibitors.

Application Notes: Preclinical Evaluation Strategy

A systematic approach is crucial for evaluating the anticancer potential of novel compounds based on the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold. The following workflow outlines a comprehensive preclinical evaluation strategy.

Experimental Workflow: Preclinical Evaluation of a Pyrrolopyridine-based Compound

Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening Synthesis->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Mechanism Mechanism of Action Studies Cell_Based->Mechanism In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: A typical workflow for preclinical drug discovery.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

Materials:

  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, Akt1, CDK2)

  • Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (specific to each kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Purified kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetTest Compound IC50 (nM)Reference Inhibitor IC50 (nM)
VEGFR2Experimental ValueSunitinib: Value
PDGFRβExperimental ValueSunitinib: Value
Akt1Experimental ValueMK-2206: Value
CDK2Experimental ValueRoscovitine: Value
Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The extensive body of research on related pyrrolopyridine derivatives suggests that compounds based on this scaffold are likely to target key oncogenic pathways, such as protein kinase signaling and microtubule dynamics. The protocols outlined in this guide provide a robust framework for the systematic preclinical evaluation of these compounds. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships, optimizing their potency and selectivity, and evaluating their efficacy in in vivo cancer models.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025).
  • Pyridine Moiety: Recent Advances in Cancer Treatment.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC.
  • Synthesis of 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives and studies of their antitumor activity against melanoma cell line B16-F10 - ResearchGate. (2025).
  • 5-cyano-4-(pyrrolo [2,3b] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors. (2007).
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. (2010).
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012).
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021).
  • European Journal of Medicinal Chemistry - CNR-IRIS. (2023).
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023).
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC.
  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist | - ACS Publications. (2018).
  • CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents.
  • 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid - Sigma-Aldrich.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Scaffold in Drug Discovery The 1H-pyrrolo[2,3-c]pyridine, commonly known as 4-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric analog of ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 4-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets.[1] The strategic placement of a nitrile (cyano) group at the 4-position and a carboxylic acid at the 3-position transforms this simple heterocycle into a powerful platform for drug discovery. The cyano group often serves as a potent hydrogen bond acceptor, while the carboxylic acid provides a key interaction point with target proteins and a versatile chemical handle for generating diverse compound libraries.[2]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives. It further outlines the logical framework for utilizing these compounds in Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug development aimed at optimizing potency, selectivity, and pharmacokinetic properties. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for therapeutic intervention, particularly in areas like oncology and inflammatory diseases.[3]

Core Synthetic Strategy Overview

The construction of the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid core is a multi-step process that requires careful strategic planning. A common and effective approach begins with a substituted 3-nitropyridine precursor. The pyrrole ring is then constructed onto the pyridine core, followed by functional group manipulations to install the desired cyano and carboxylic acid moieties. The final stage involves the diversification of the core structure to generate a library of analogs for SAR studies.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Functionalization cluster_2 Part C: SAR Derivatization A Substituted 3-Nitropyridine B Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis) A->B Vinyl Grignard C 1H-pyrrolo[2,3-c]pyridine Core B->C Cyclization D Introduction of Cyano Group (C4) C->D Sandmeyer or Substitution Rxn E Introduction of Carboxylate (C3) D->E Vilsmeier-Haack, then Oxidation F 4-Cyano-1H-pyrrolo[2,3-c]pyridine -3-carboxylic Acid Ester E->F G Amide Coupling F->G R1R2NH H N-1 Alkylation/Arylation F->H R-X, Base I Bioisosteric Replacement of Carboxylic Acid F->I Multi-step synthesis J Diverse Library of Analogs G->J H->J I->J SAR_Workflow A Synthesis of Focused Library (Protocol 3.3) B In Vitro Biological Screening (e.g., Kinase Assay, Cell Proliferation) A->B Test Compounds C Data Analysis & SAR Generation (Identify key structural features) B->C Generate IC50/EC50 Data D Design of Next-Generation Analogs (Hypothesis-driven) C->D Inform Design E Iterative Optimization Cycle C->E D->A Synthesize New Targets

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 4-cyano-6-azaindole-3-carboxylic acid). This molecule is a highly valued privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 4-cyano-6-azaindole-3-carboxylic acid).

This molecule is a highly valued privileged scaffold in drug discovery, particularly for the development of kinase inhibitors. However, the unique electronic push-pull system of the 6-azaindole core—comprising an electron-deficient pyridine ring fused to an electron-rich pyrrole—makes its functionalization highly susceptible to competing side reactions.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you bypass catalyst poisoning, prevent product degradation, and maximize synthetic yields.

Synthetic Workflow & Competing Pathways

The standard synthetic route involves the palladium-catalyzed cyanation of a 4-halo-6-azaindole, followed by C-3 acylation and basic hydrolysis. The diagram below maps the critical nodes where side reactions most frequently derail the synthesis.

G A 4-Halo-1H-pyrrolo[2,3-c]pyridine (Starting Material) B Pd-Catalyzed Cyanation (Zn(CN)2, Pd catalyst) A->B C 4-Cyano-1H-pyrrolo[2,3-c]pyridine B->C High Yield S1 Catalyst Poisoning / Deactivation [Pd(CN)4]2- Complex B->S1 Excess CN- D C-3 Acylation (Cl3CCOCl, AlCl3) C->D E 3-Trichloroacetyl Intermediate D->E C-3 Attack S2 N1-Acylation Side Product D->S2 Unprotected N1 F Basic Hydrolysis (LiOH / THF / H2O) E->F G 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (Target Product) F->G Controlled pH/Temp S3 C-4 Carboxamide (Nitrile Hydrolysis) F->S3 Harsh Base/Heat S4 Decarboxylated Product (Loss of CO2) G->S4 Acidic pH / Heat

Figure 1: Synthetic workflow and side reactions for 4-cyano-6-azaindole-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: My isolated product degrades into the des-carboxy starting material during acidic workup or upon storage. What is the mechanism, and how do I prevent it? A: Indole-3-carboxylic acids and their azaindole analogs are notoriously susceptible to hydrolytic decarboxylation[1]. The mechanism follows an A−SE​2 (Addition-Substitution Electrophilic) pathway. In acidic media, protonation occurs at the electron-rich C-3 position, forming a zwitterionic intermediate. This rate-determining protonation is followed by rapid carbon-carbon bond cleavage and the irreversible loss of CO2​ [2]. Prevention: Never subject the final product to an acidic workup below pH 4.0. Isolate the compound by carefully adjusting the pH to its exact isoelectric point at 0 °C, or store it as a stable sodium/potassium carboxylate salt.

Decarboxylation A Azaindole-3-carboxylic acid (Neutral) B Protonation at C-3 (Rate-Determining) A->B + H+ C Zwitterionic Intermediate (A-SE2 Pathway) B->C D C-C Bond Cleavage (Loss of CO2) C->D E Decarboxylated Azaindole D->E - CO2

Figure 2: Acid-catalyzed A-SE2 decarboxylation mechanism of azaindole-3-carboxylic acids.

Q2: During the Pd-catalyzed cyanation of the 4-chloro intermediate, the reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing severe catalyst poisoning. The 6-azaindole core contains basic nitrogen atoms that can coordinate to Palladium. More critically, excess free cyanide ions ( CN− ) rapidly coordinate to the active Pd(0) species, forming a thermodynamically dead [Pd(CN)4​]2− complex[3]. Prevention: Use Zn(CN)2​ instead of NaCN or KCN . Its low solubility ensures a low steady-state concentration of dissolved cyanide, preventing catalyst saturation[4]. Furthermore, the order of addition is paramount: add the Zn(CN)2​ last to a pre-heated mixture of the aryl halide and active catalyst[5].

Q3: I am using the trichloroacetyl chloride method to install the C-3 carboxylic acid. During the basic hydrolysis step, LC-MS shows a +18 Da mass shift on my 4-cyano group. What is happening? A: The harsh basic conditions (e.g., refluxing NaOH) traditionally used to hydrolyze the 3-trichloroacetyl group are concurrently hydrating your 4-cyano group into a primary carboxamide ( −CONH2​ ). The electron-withdrawing nature of the pyridine ring makes the C-4 nitrile highly electrophilic and susceptible to hydroxide attack. Prevention: Perform the hydrolysis using mild conditions: LiOH⋅H2​O in a THF/Water mixture at room temperature.

Q4: When reacting 4-cyano-1H-pyrrolo[2,3-c]pyridine with trichloroacetyl chloride, I observe N1-acylation instead of the desired C-3 acylation. A: While C-3 is the most electron-dense carbon, the pyrrole nitrogen (N1) is the most kinetically accessible nucleophile[6]. Direct C-3 acylation requires Lewis acid activation to drive the reaction via a Friedel-Crafts mechanism[7]. Prevention: Use at least 3.0 equivalents of anhydrous AlCl3​ . The Lewis acid coordinates to the N6 pyridine nitrogen and activates the acid chloride, thermodynamically directing the electrophilic attack exclusively to C-3[8].

Quantitative Data Summaries

Table 1: Kinetic Isotope Effects (KIE) on Azaindole/Indole Decarboxylation Rates Understanding the KIE proves that proton transfer is the rate-determining step in product degradation, highlighting the danger of acidic environments.

SubstrateSolvent Condition kH​/kD​ (Isotope Effect)Mechanistic Implication
Indole-3-carboxylic acidDilute Acid (pH 4)~1.7 - 2.7Rate-determining proton transfer to C-3[2],[1]
Indole-3-carboxylic acidConcentrated Acid~1.0C-C bond cleavage becomes rate-determining[2]
4-Cyano-6-azaindole-3-carboxylic acidAcidic Workup (pH < 3)N/A (Extrapolated)Highly susceptible to rapid A-SE2 zwitterion formation

Table 2: Optimization of Pd-Catalyzed Cyanation (Mitigating Catalyst Poisoning)

Cyanide SourcePd Catalyst / LigandAdditiveConversionPrimary Issue Addressed
NaCN or KCN Pd(PPh3​)4​ None< 10%Rapid formation of inactive [Pd(CN)4​]2− [3]
Zn(CN)2​ Pd2​(dba)3​ / dppfNone40-50% Zn(CN)2​ low solubility limits free CN− [4]
Zn(CN)2​ (Added Last) Pd2​(dba)3​ / dppf Zn(0) dust > 90% Order of addition prevents initial Pd poisoning[5]

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol utilizes a specific order of addition and an in-situ reductant to maintain catalytic turnover.

  • Catalyst Activation: Charge a dry Schlenk flask with 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd2​(dba)3​ (0.05 eq), dppf (0.10 eq), and Zn dust (0.20 eq) in anhydrous DMF.

    • Causality: Zn dust acts as a mild reductant to continuously regenerate the active Pd(0) species from any oxidized Pd(II) resting states.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles under Argon.

    • Self-Validation: The solution must exhibit the characteristic deep red/purple color of the active Pd(0) -dba complex. If it turns black, the catalyst has aggregated into inactive bulk palladium.

  • Delayed Cyanide Addition: Heat the mixture to 80 °C. Only after reaching temperature , add Zn(CN)2​ (0.6 eq) in a single portion.

    • Causality: Adding the cyanide source last to the pre-heated active catalyst prevents the premature formation of dead palladium-cyanide complexes[5].

  • Completion: Stir for 3-4 hours. Monitor by LC-MS until the starting material is consumed. Filter through Celite to remove zinc salts before aqueous workup.

Protocol B: C-3 Carboxylation via Trichloroacetyl Chloride

This protocol bypasses N1-acylation and prevents nitrile hydrolysis during deprotection.

  • Friedel-Crafts Acylation: Dissolve 4-cyano-1H-pyrrolo[2,3-c]pyridine in anhydrous CH2​Cl2​ and cool to 0 °C under Argon.

  • Lewis Acid Activation: Add anhydrous AlCl3​ (3.0 eq) portion-wise.

    • Causality: The excess Lewis acid is required to coordinate the basic N6 pyridine nitrogen and activate the incoming electrophile[8],[7].

  • Electrophilic Attack: Dropwise add trichloroacetyl chloride (1.5 eq). Stir for 3 hours at room temperature. Quench carefully with ice water and isolate the 3-trichloroacetyl intermediate via filtration.

  • Mild Hydrolysis: Suspend the intermediate in a THF/Water mixture (4:1). Add LiOH⋅H2​O (2.0 eq) and stir at 20 °C for 2 hours.

    • Causality: Mild basic conditions at room temperature prevent the competitive hydrolysis of the C-4 nitrile to a carboxamide.

  • Isoelectric Precipitation: Cool the mixture to 0 °C. Carefully acidify using 1M HCl dropwise until pH 4.5 is reached.

    • Self-Validation: The product will precipitate as a fine powder at its isoelectric point. Do not drop the pH below 4.0, or rapid A-SE2 decarboxylation will occur[2]. Filter and dry under high vacuum at room temperature.

References

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination Source: NIH (National Library of Medicine) URL:[Link]

  • Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP Source: ACS Publications (Organic Letters) URL:[Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchGate URL:[Link]

  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies for the purification of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. The unique trifunctional nature of this molecule—possessing a basic pyridine nitrogen, an acidic pyrrole N-H, an acidic carboxylic acid, and a polar cyano group—presents distinct purification challenges. This document moves beyond standard protocols to explain the chemical principles behind each step, empowering you to make informed decisions during your experiments.

Note: Direct literature on the purification of this specific molecule is sparse. The principles and protocols outlined here are synthesized from established chemical knowledge of its constituent functional groups and data from structurally related N-heterocyclic compounds.

Part 1: Understanding the Core Challenges

The primary difficulty in purifying 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid stems from its zwitterionic potential and high polarity. The interplay between the acidic carboxylic acid and the basic pyridine ring often leads to strong intermolecular interactions (hydrogen bonding, salt-bridge formation) and poor solubility in standard organic solvents.

Key Molecular Features and Their Impact:

  • Pyrrolo[2,3-c]pyridine Core: A planar, aromatic system prone to π-π stacking, which can further decrease solubility and cause streaking on normal-phase silica gel.

  • Carboxylic Acid (-COOH): The primary acidic center (pKa ~3-5). Allows for solubilization in aqueous base via deprotonation to the carboxylate.

  • Pyridine Nitrogen: The primary basic center (pKa of protonated form ~5-6). Can be protonated in acidic solutions.

  • Cyano Group (-CN): A highly polar, electron-withdrawing group that contributes to the molecule's overall low solubility in nonpolar solvents and can be susceptible to hydrolysis under harsh acidic or basic conditions.

This amphoteric nature means the compound's solubility is highly pH-dependent, a property we can exploit for purification.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My crude product is an insoluble solid that I cannot analyze or purify by chromatography. What is the first step?

A1: This is the most common issue. The poor solubility is due to the strong intermolecular hydrogen bonding and potential zwitterionic character. Do not attempt to force it onto a silica column with standard solvents like ethyl acetate/hexanes, as this will fail.

  • Initial Approach: Your first step should be a solubility test in a range of solvents to build a purification strategy. See the table below for expected solubility.

  • Primary Strategy: The most effective method will be an acid-base extraction, which leverages the carboxylic acid functionality to selectively isolate your product from non-acidic impurities.

Table 1: Predicted Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale & Cautions
Nonpolar Hexanes, Toluene Insoluble Insufficient polarity to disrupt strong intermolecular forces.
Ethers Diethyl Ether, THF Very Poorly Soluble May be used as anti-solvents for precipitation.
Chlorinated DCM, Chloroform Very Poorly Soluble Insufficient polarity.
Esters Ethyl Acetate Poorly Soluble May be useful for slurrying to remove nonpolar impurities.
Polar Aprotic DMF, DMSO, NMP Soluble to Highly Soluble Excellent solvents for dissolving the compound for analysis (NMR) or as part of a recrystallization system. Caution: Difficult to remove under vacuum.
Alcohols Methanol, Ethanol Sparingly Soluble Solubility may increase with heat, making them candidates for recrystallization.
Aqueous (Acid) 0.1 M - 1 M HCl Sparingly Soluble Protonation of the pyridine nitrogen may slightly increase solubility, but the carboxylic acid remains protonated.

| Aqueous (Base) | 5% NaHCO₃, 1M Na₂CO₃ | Highly Soluble | Deprotonation of the carboxylic acid forms the highly water-soluble sodium carboxylate salt. This is the key to purification. |

Q2: What are the likely impurities from the synthesis, and how do they behave?

A2: Impurities depend on the synthetic route, but common byproducts for this class of molecules include:

  • Starting Materials: Often less polar or non-acidic; can be removed by trituration or acid-base extraction.

  • Hydrolyzed Cyano Group: Formation of the corresponding 4-carboxamide or 4-carboxylic acid derivative. The 4-carboxamide is less acidic and may remain in the organic layer during a bicarbonate wash. The di-acid would be more water-soluble.

  • Decarboxylated Product: Loss of the 3-carboxylic acid group. This impurity is less acidic and more likely to remain in the organic layer during an acid-base extraction.

  • N-Alkylated/Acylated Species: If alkylating or acylating agents are used in the synthesis, reaction at the pyrrole nitrogen is possible.

Troubleshooting Specific Issues

Issue 1: Persistent impurities remain after silica gel chromatography.

  • Root Cause: The target compound is highly polar and may be interacting strongly with the silica gel, leading to poor separation from polar impurities. Standard solvent systems are often ineffective.

  • Solution 1: Switch to Acid-Base Extraction. This is the most robust method. See Protocol 1 for a detailed workflow. The principle is to selectively move your acidic product into an aqueous basic layer, leaving neutral or basic impurities behind in the organic layer.

  • Solution 2: Modify Chromatographic Conditions.

    • Use a Polar Mobile Phase: Employ a gradient of Methanol in Dichloromethane (DCM).

    • Add an Acidic Modifier: Add 0.5-1% acetic or formic acid to the mobile phase. This protonates the pyridine nitrogen, reducing its interaction with acidic silica sites and improving peak shape.

    • Switch to Reverse-Phase (C18) Chromatography: This separates compounds based on hydrophobicity. Your polar product will elute early, while greasier impurities will be retained longer. Use a mobile phase of Water/Acetonitrile or Water/Methanol with a 0.1% TFA or formic acid modifier.

Issue 2: Recrystallization attempts result in oiling out or very low recovery.

  • Root Cause: The compound's high polarity and strong self-association make it difficult to find a single solvent that provides a good solubility differential between hot and cold temperatures.

  • Solution: Use a Solvent/Anti-Solvent System.

    • Dissolve the crude product in a minimum amount of a hot polar aprotic solvent in which it is soluble (e.g., DMF or DMSO).

    • While the solution is still warm, slowly add a miscible anti-solvent in which the product is insoluble (e.g., water, acetonitrile, or diethyl ether) dropwise until persistent cloudiness is observed.

    • Add a few drops of the dissolving solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. See Protocol 2 .

Issue 3: The purified product degrades or changes color over time.

  • Root Cause: Electron-rich pyrrole rings can be susceptible to air oxidation, which is often catalyzed by light. Additionally, residual acid or base can promote long-term degradation.

  • Solution: Proper Storage.

    • Ensure Purity: Make sure all traces of acid or base from purification are removed. Wash the final solid with water and then an appropriate organic solvent (like ether) and dry thoroughly.

    • Inert Atmosphere: Store the solid under an inert atmosphere of nitrogen or argon.

    • Protect from Light: Use an amber vial or store in the dark.

    • Low Temperature: Store at low temperatures (e.g., -20 °C) to slow any potential degradation pathways.

    • Store as a Salt: For long-term storage, converting the acid to its sodium or potassium salt can improve stability.

Part 3: Experimental Protocols & Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purification.

PurificationWorkflow crude Crude Product sol_test Solubility Test (DMF, aq. NaHCO3) crude->sol_test acid_base Protocol 1: Acid-Base Extraction sol_test->acid_base Soluble in Base precipitate Precipitate from Aqueous Layer acid_base->precipitate recryst Protocol 2: Recrystallization precipitate->recryst chrom Reverse-Phase Chromatography (HPLC) precipitate->chrom If impurities persist final_product Pure Product recryst->final_product chrom->final_product

Caption: General purification workflow for the target compound.

AcidBaseLogic start Crude Material in EtOAc Product (Acidic) Impurities (Neutral/Basic) step1 Add aq. NaHCO3 & Shake Aqueous Layer Organic Layer start->step1 result_org Organic Layer Impurities (Neutral/Basic) step1:org->result_org Discard result_aq Aqueous Layer Product as Sodium Salt step1:aq->result_aq Separate step2 Acidify Aqueous Layer (e.g., with 1M HCl) Precipitates result_aq->step2 final Filter & Dry Pure Product step2->final

Caption: Logic of purification via acid-base extraction.

Protocol 1: Purification by Acid-Base Extraction

This protocol is the recommended first-line approach for removing non-acidic and weakly acidic impurities.

  • Dissolution: Suspend the crude material (1.0 eq) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. The solid material should dissolve in the aqueous layer as its sodium salt.

    • Expert Tip: If some solid remains at the interface, it may be due to insufficient mixing or base. Add more NaHCO₃ solution and shake again. If the solid persists, it may be an insoluble impurity.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the product.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of EtOAc or DCM to remove any traces of nonpolar impurities that may have been carried over.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Your product will begin to precipitate as the solution becomes acidic.

    • Causality: The carboxylate salt is protonated back to the neutral carboxylic acid, which is insoluble in water.

  • pH Check: Continue adding acid until the pH of the solution is ~2-3 (check with pH paper). This ensures complete precipitation.

  • Isolation: Stir the cold suspension for 30 minutes to an hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of a non-polar solvent like diethyl ether or hexanes (to help dry the solid).

  • Drying: Dry the purified solid under high vacuum to constant weight.

Protocol 2: Recrystallization from a DMF/Water System

Use this protocol on material that is already reasonably pure (e.g., after an acid-base extraction) to obtain high-purity, crystalline material.

  • Dissolution: Place the solid material in an Erlenmeyer flask with a stir bar. Add the minimum amount of warm (~50-60 °C) N,N-dimethylformamide (DMF) needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the DMF solution is still warm and stirring, add deionized water dropwise using a pasture pipette. Continue until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of warm DMF to make the solution clear again.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold water, followed by a cold, non-polar solvent (e.g., diethyl ether) to displace the water and aid in drying.

  • Drying: Dry the crystals under high vacuum.

References

Note: The following references pertain to the synthesis, purification, and properties of related pyridine carboxylic acids and pyrrolopyridine scaffolds, as direct literature for the target compound is limited. The principles described within them form the basis for the strategies in this guide.

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids (EP 2428505 B1). Retrieved from - This patent describes industrial-scale production and purification considerations for pyridine carboxylic acids, highlighting challenges that can be extrapolated to more complex derivatives.[1]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridinecarboxylic acid. PubChem Compound Database. Retrieved from [Link] - Provides physical and chemical property data for isonicotinic acid, a foundational structure for the target molecule.

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link] - Offers thermochemical data for 4-pyridinecarboxylic acid, which informs on the stability and properties of this class of compounds.[2]

  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine (CN101830904B). Retrieved from - Describes purification of a related heterocyclic system, including recrystallization from toluene, which provides insight into solvent choices for aromatic heterocycles.[3]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link] - This review mentions that a carboxylic acid derivative of a related scaffold showed improved solubility, supporting the general principles of how this functional group impacts physical properties.[4]

Sources

Troubleshooting

Technical Support Center: Synthesis and Functionalization of Substituted 7-Azaindoles

Welcome to the Technical Support Center for 7-azaindole synthesis. As a privileged pharmacophore and bioisostere for indoles and purines, the 7-azaindole core presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole synthesis. As a privileged pharmacophore and bioisostere for indoles and purines, the 7-azaindole core presents unique synthetic challenges. The presence of the basic pyridine nitrogen inherently alters the electronic distribution of the ring system, often leading to catalyst poisoning, poor regioselectivity, and unpredictable reactivity during C-H functionalization.

This guide is engineered for medicinal chemists and process scientists. It bypasses generic advice to focus on the mechanistic causality behind common synthetic failures, providing validated, self-correcting protocols to keep your discovery pipelines moving.

Diagnostic Workflow: 7-Azaindole Synthesis

Before diving into specific troubleshooting steps, consult the diagnostic workflow below to identify the mechanistic bottleneck in your current synthetic route.

G Start 7-Azaindole Synthesis & Functionalization Path1 De Novo Synthesis (Aminopyridine + Alkyne) Start->Path1 Path2 Pre-formed Core Functionalization Start->Path2 RhCat Rh(III) Catalysis Issue: Poor Turnover / Quinolines Path1->RhCat Regio Electrophilic Substitution Issue: C-3 vs C-4/C-5 Selectivity Path2->Regio Cross Cross-Coupling (Suzuki/Buchwald) Issue: Catalyst Poisoning Path2->Cross AgOx Solution: Add Ag+ Additives (Regenerates Rh(III), modulates coordination) RhCat->AgOx NOxide Solution: N-Oxide Strategy (Directs to C-4 via addition-elimination) Regio->NOxide Ligand Solution: Bulky Biaryl Phosphines (SPhos/XPhos prevent N-coordination) Cross->Ligand

Caption: Diagnostic workflow for troubleshooting 7-azaindole synthesis and functionalization.

Core Troubleshooting Guides (FAQs)

Issue 1: Regioselectivity in Electrophilic Aromatic Substitution

Q: When attempting to halogenate the 7-azaindole core, I am getting a mixture of C-3 and C-5 isomers, and I cannot isolate the C-4 substituted product. How can I strictly control regioselectivity?

A: This is a fundamental electronic issue. The electron-rich nature of the pyrrole ring directs electrophilic aromatic substitution primarily to the C-3 position. To functionalize the electron-deficient pyridine ring (specifically C-4), you must invert the electronic bias of the core.

The most robust, scalable solution is the N-oxide strategy [1]. By oxidizing the pyridine nitrogen using m-CPBA, you activate the C-4 and C-6 positions toward nucleophilic attack. Subsequent treatment with methanesulfonyl chloride (MsCl) or POCl₃ in DMF drives a highly regioselective chlorination at C-4 via an addition-elimination mechanism. The N-oxide formation physically blocks electrophilic attack at C-3 and redirects the orbital coefficients to favor C-4 functionalization.

Issue 2: Catalyst Poisoning in Cross-Coupling Reactions

Q: My Suzuki-Miyaura cross-coupling of a halogenated 7-azaindole is stalling at <50% yield. Increasing the catalyst loading only marginally improves the outcome. How do I prevent catalyst deactivation?

A: Low yields in palladium-catalyzed cross-couplings of 7-azaindoles typically stem from the basic pyridine nitrogen coordinating tightly to the Pd center, effectively poisoning the catalyst and forming off-cycle Pd-bis(azaindole) complexes.

The Fix: Switch your ligand system. Standard bidentate ligands like dppf often fail here. You must transition to electron-rich, sterically demanding dialkylbiaryl phosphine ligands like SPhos or XPhos [2].

  • Causality: The steric bulk of SPhos physically blocks the coordination of a second azaindole molecule to the palladium center. Furthermore, its electron-rich nature accelerates the rate-determining reductive elimination step, pushing the catalyst back into the active cycle before the pyridine nitrogen can trap it.

Issue 3: De Novo Synthesis and Quinoline Byproducts

Q: I am building the 7-azaindole core de novo via Rh(III)-catalyzed annulation of 2-aminopyridines with alkynes. However, I am observing poor turnover and a significant amount of quinoline byproducts. What is missing?

A: The catalytic cycle requires Rh(III) C-H activation followed by alkyne insertion. Without a highly tuned oxidative environment, the catalyst rests in an inactive Rh(I) state after reductive elimination, killing your turnover. Furthermore, 2-aminopyridines can undergo an alternative dehydrogenative annulation pathway to form quinolines.

The Fix: The addition of a dual-silver additive system (e.g., AgSbF₆ and Ag₂CO₃) is critical [3].

  • Causality: AgSbF₆ serves as the primary terminal oxidant to rapidly regenerate the active Rh(III) species. Concurrently, Ag₂CO₃ acts as a Lewis acid to modulate the coordination strength of the 2-aminopyridine substrate, strictly suppressing the alternative dehydrogenative pathway that yields unwanted quinolines.

Quantitative Data: Ligand Optimization in C-3 Arylation

When optimizing the Suzuki-Miyaura cross-coupling at the C-3 position, the choice of the aryl boronic acid dictates the efficiency of the transmetalation step. Below is a summary of validated yields using the optimized Pd₂dba₃ / SPhos system [2].

Aryl Boronic AcidCatalyst SystemTemp (°C)Yield (%)Mechanistic Observation
Phenylboronic acid5 mol% Pd₂dba₃ / SPhos6085Standard baseline reactivity.
p-Tolylboronic acid5 mol% Pd₂dba₃ / SPhos6089Electron-donating groups enhance transmetalation rate.
p-Fluorophenylboronic acid5 mol% Pd₂dba₃ / SPhos6079Good tolerance for electron-withdrawing groups.
3,5-Bis(CF₃)phenylboronic acid5 mol% Pd₂dba₃ / SPhos6067Extreme electron deficiency and steric hindrance lower yield.
2-Naphthylboronic acid5 mol% Pd₂dba₃ / SPhos6092Excellent tolerance for bulky bicyclic systems.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step if the validation checkpoints fail.

Protocol A: Regioselective C-4 Chlorination via N-Oxide Formation [1]

This protocol guarantees >95% regioselectivity for the C-4 position.

  • N-Oxidation: Dissolve the starting 7-azaindole (1.0 equiv) in ethyl acetate (EtOAc) at 0 °C.

  • Add m-CPBA (1.2 equiv) portion-wise to control the exotherm. Stir at room temperature for 4 hours.

  • Validation Check 1: Monitor by TLC (DCM:MeOH 9:1). The starting material must completely disappear, replaced by a highly polar baseline spot (the N-oxide).

  • Quench with aqueous potassium phosphate to free-base the meta-chlorobenzoic acid salt. Extract and concentrate.

  • Chlorination: Dissolve the crude N-oxide in anhydrous DMF at 0 °C.

  • Dropwise, add methanesulfonyl chloride (MsCl) (1.5 equiv). Stir at 50 °C for 6 hours.

  • Validation Check 2: Slowly add water to the reaction mixture. The 4-chloro-7-azaindole product will crystallize directly from the mixture. If an oil forms, the DMF was not sufficiently anhydrous, leading to hydrolysis. Filter and wash with cold water.

Protocol B: One-Pot Sequential C3,C6-Diarylation (Suzuki-Miyaura)[2]

Exploits the differential oxidative addition rates of C-I vs C-Cl bonds.

  • C-3 Arylation: In an open flask, combine 3-iodo-6-chloro-7-azaindole (1.0 equiv), Ar¹-B(OH)₂ (1.1 equiv), Pd₂dba₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Suspend in a 1:1 mixture of Toluene/Ethanol. Heat to 60 °C for 4 hours.

  • Validation Check 1: LC-MS must show complete consumption of the starting material and the appearance of the C3-aryl-6-chloro intermediate. The C-I bond reacts exclusively at 60 °C.

  • C-6 Arylation: Without isolating the intermediate, add Ar²-B(OH)₂ (1.5 equiv), an additional 10 mol% Pd₂dba₃, and 20 mol% SPhos to the same pot.

  • Elevate the temperature to 110 °C and stir for 12 hours.

  • Validation Check 2: LC-MS will show the desired C3,C6-diaryl product. Purify via flash silica gel chromatography.

Protocol C: Rh(III)-Catalyzed Annulative Coupling (De Novo Synthesis) [3]

Constructs the 7-azaindole core from 2-aminopyridines and alkynes.

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 2-adamantamidopyridine (0.1 mmol), an internal alkyne (0.15 mmol), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Ag₂CO₃ (1.5 equiv).

  • Add 1,2-dichloroethane (1.0 mL) and toluene (0.2 mL) as the solvent system.

  • Seal the tube and heat to 90 °C with vigorous stirring for 18 hours.

  • Validation Check: Monitor by TLC (diethyl ether:n-hexane 1:10). The complete absence of a highly fluorescent upper spot confirms that the Ag₂CO₃ successfully suppressed quinoline formation.

  • Dilute with dichloromethane, extract with aqueous NH₄Cl, dry the organic layer over MgSO₄, and purify via chromatography.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole: N-Oxide Formation and Chlorination Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega (PubMed Central) URL:[Link]

  • Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized heterocycles, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a critical pharmacophore[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized heterocycles, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a critical pharmacophore[1]. However, the synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid presents significant chemoselective and purification challenges.

As a Senior Application Scientist, I have designed this guide to address how starting material purity directly impacts the cascade of C3-carboxylation and C4-cyanation. This document provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure synthetic success.

Workflow Visualization: Purity Bottlenecks in Azaindole Functionalization

SynthesisWorkflow SM 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) Step1 Step 1: C3-Carboxylation (Cl3CCOCl, AlCl3, then MeOH) SM->Step1 Int1 Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: C4-Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C) Int1->Step2 Int2 Methyl 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification (LiOH, then HCl to pI) Int2->Step3 Target 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (Target Molecule) Step3->Target Imp1 Purity Risk: Moisture & Regioisomers Hydrolyzes electrophile; creates inseparable mixtures Imp1->Step1 Imp2 Purity Risk: Residual Metals & Halides Poisons Pd catalyst; halts oxidative addition Imp2->Step2 Imp3 Purity Risk: Inorganic Salts Prevents isoelectric precipitation (Salting-in effect) Imp3->Step3

Figure 1: Synthesis workflow for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid highlighting purity bottlenecks.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my C3-carboxylation of 4-bromo-1H-pyrrolo[2,3-c]pyridine yield a complex, inseparable mixture? The Causality: The primary culprits are residual moisture and regioisomeric impurities (e.g., 5-azaindole or 7-azaindole isomers) carried over from the initial core synthesis[2]. Moisture violently hydrolyzes trichloroacetyl chloride (the electrophile used to install the C3-carbonyl), generating trichloroacetic acid, which protonates the basic pyridine nitrogen and deactivates the azaindole core toward electrophilic aromatic substitution. Furthermore, regioisomers react at similar rates but produce compounds with nearly identical retention factors (Rf), making silica gel chromatography ineffective. The Solution: Ensure the starting 4-bromo-1H-pyrrolo[2,3-c]pyridine is >98% isomerically pure via quantitative NMR (qNMR). Dry the starting material via azeotropic distillation with toluene prior to the reaction.

Q2: During the cyanation of the brominated intermediate, my reaction stalls at 40-50% conversion. Adding more Pd(PPh3)4 doesn't help. What is happening? The Causality: This is a classic symptom of catalyst poisoning[3]. If your starting material was synthesized via a metal-catalyzed cascade (e.g., Sonogashira coupling), residual Copper (Cu) or Palladium (Pd) nanoparticles can disrupt the active Pd(0)/Pd(II) catalytic cycle of the cyanation step[1]. Additionally, trace water in the solvent causes the hydrolysis of Zn(CN)2 into HCN gas. This depletes the cyanide source and leaves behind zinc hydroxide, which physically coats the palladium catalyst. Finally, excess free cyanide is a strong σ-donor and π-acceptor; if the stoichiometry is disrupted by impurities, it forms an inactive [Pd(CN)4​]2− complex, completely halting oxidative addition[3]. The Solution: Treat the brominated intermediate with a metal scavenger (e.g., SiliaMetS® Thiol) before cyanation. Verify DMF moisture content is <50 ppm using Karl Fischer titration.

Q3: After saponifying the cyano-ester intermediate, I cannot precipitate the final product. It forms a sticky gum instead of a solid. How can I fix this? The Causality: The target molecule, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, is highly polar and amphoteric (containing a basic pyridine nitrogen, an acidic pyrrole NH, and an acidic carboxylic acid)[4]. If your intermediate contained high levels of inorganic salts or unreacted Zn(CN)2, these concentrate in the aqueous phase during saponification. When you acidify to reach the isoelectric point (pI) to precipitate the product, the high ionic strength prevents crystallization via a "salting-in" effect, forcing the product to oil out as a zwitterionic gum. The Solution: Perform a rigorous aqueous workup on the ester intermediate before saponification. During final acidification, adjust the pH slowly to exactly 3.8 (the calculated pI) at 0 °C to induce nucleation.

Quantitative Data: Impurity Tolerance Limits
Impurity TypeTypical SourceAffected StepMechanism of InterferenceMax Tolerable Limit (MTL)
Moisture (H₂O) Hygroscopic azaindole core, wet solventsC3-Carboxylation & C4-CyanationHydrolyzes electrophiles (Cl3CCOCl) and nucleophiles (Zn(CN)2).< 50 ppm (Karl Fischer)
Regioisomers Upstream core synthesis (e.g., Larock cyclization)C3-CarboxylationCompetes for electrophile; generates inseparable polar mixtures.< 1.0% (HPLC Area)
Residual Pd/Cu Upstream cross-coupling stepsC4-CyanationAlters Pd(0) coordination environment; promotes homocoupling.< 10 ppm (ICP-MS)
Inorganic Salts Poor aqueous workup of intermediatesFinal SaponificationIncreases ionic strength; prevents isoelectric precipitation.< 0.5% (Residue on Ignition)
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed C4-Cyanation (Self-Validating)

Objective: Convert Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate to the 4-cyano derivative without catalyst poisoning.

  • Purity Check (Validation Step): Dissolve 1.0 g of the bromo-intermediate in 10 mL anhydrous DMF. Perform a Karl Fischer titration on the solution. Do not proceed if moisture exceeds 50 ppm.

  • Setup: In a rigorously dried Schlenk flask under Argon, combine the bromo-intermediate (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (0.05 eq).

  • Reaction: Add anhydrous DMF (10 volumes). Heat the mixture to 120 °C.

  • In-Process Control (Validation Step): At t = 2 hours, withdraw a 50 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via HPLC.

    • Pass: >80% conversion. Proceed to 4 hours.

    • Fail: <50% conversion. Catalyst poisoning has occurred. Cool to room temperature, filter through a pad of Celite to remove inactive Pd black, add fresh Pd(PPh3)4 (0.02 eq), and resume heating.

  • Workup: Cool to room temperature. Quench with a 4:1 mixture of saturated NH4Cl and aqueous NH3 (to solubilize excess zinc salts). Extract with EtOAc. Wash the organic layer with water (3x) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Saponification & Isoelectric Precipitation

Objective: Hydrolyze the methyl ester and isolate the highly polar target molecule.

  • Hydrolysis: Suspend the cyano-ester intermediate in a 3:1 mixture of THF and H2O. Add LiOH·H2O (2.5 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Organic Wash (Validation Step): Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with water. Extract the basic aqueous layer with CH2Cl2 (2x) to remove unreacted starting materials and non-polar organic impurities. Discard the organic layer.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C in an ice bath. Insert a calibrated pH probe.

  • Acidification: Dropwise, add 1M HCl while stirring vigorously. The solution will remain clear until pH ~5.0.

  • Nucleation (Validation Step): As the pH approaches 3.8–4.0, the target 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid will begin to precipitate as a fine off-white powder. If an oil forms, halt acid addition, add a seed crystal, and sonicate for 5 minutes until the oil crystallizes.

  • Isolation: Filter the solid cold, wash with ice-cold water (to remove LiCl salts), and dry under high vacuum at 50 °C for 24 hours.

References
  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. ACS Publications.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. ResearchGate.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid vs. Established JAK Inhibitors: A Comparative Preclinical Guide

Executive Summary The development of Janus kinase (JAK) inhibitors has fundamentally transformed the therapeutic landscape for immune-mediated inflammatory diseases. However, first-generation pan-JAK inhibitors often pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Janus kinase (JAK) inhibitors has fundamentally transformed the therapeutic landscape for immune-mediated inflammatory diseases. However, first-generation pan-JAK inhibitors often present dose-limiting toxicities—such as anemia, neutropenia, and thromboembolic events—primarily driven by off-target JAK2 and JAK3 inhibition 1.

This guide provides a rigorous preclinical comparison between a novel azaindole scaffold—4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (4-CPPC) 2, [[3]]( established clinical JAK inhibitors including Upadacitinib, Tofacitinib, and Baricitinib. By analyzing structural binding kinetics, biochemical selectivity, and cellular pharmacodynamics, we demonstrate how the unique pyrrolo[2,3-c]pyridine core offers a highly differentiated selectivity profile.

Structural Rationale & Mechanistic Causality

To objectively evaluate the performance of 4-CPPC, we must examine the causality of its target engagement. Most approved JAK inhibitors, such as Tofacitinib and Baricitinib, utilize a pyrrolo[2,3-d]pyrimidine core to mimic the adenine ring of ATP [[4]](). While effective, this core often struggles to differentiate between the highly conserved ATP-binding pockets of the JAK family.

The 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold introduces three critical structural modifications that drive its behavior:

  • The Pyrrolo[2,3-c]pyridine (Azaindole) Core: Shifts the electron density and hydrogen-bond donor/acceptor geometry compared to pyrimidine-based drugs. The N1-H and the pyridine nitrogen form critical bidentate hydrogen bonds with the hinge region residues (e.g., Glu883 and Leu885 in JAK1) 5.

  • 4-Cyano Substitution: The highly electronegative and linear cyano group projects deeply into the selectivity filter of the ATP pocket. This steric projection clashes with slightly bulkier residues present in JAK2, driving thermodynamic preference for JAK1.

  • 3-Carboxylic Acid: Interacts with the glycine-rich loop via electrostatic interactions, stabilizing the inactive DFG-out conformation of the kinase and slowing the off-rate ( koff​ ).

JAK_STAT_Workflow cluster_0 Receptor Activation cluster_1 Kinase Inhibition cluster_2 Downstream Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 / JAK3 Receptor->JAK2 STAT STAT Phosphorylation JAK1->STAT JAK2->STAT Inhibitor 4-CPPC (Test Compound) Inhibitor->JAK1 Potent Inhibition Inhibitor->JAK2 Weak Inhibition Transcription Gene Transcription STAT->Transcription

Figure 1: JAK/STAT pathway and differential kinase inhibition nodes by 4-CPPC.

Comparative Kinase Selectivity Profiling

Quantitative biochemical assays are the foundational step in validating inhibitor selectivity. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of the 4-CPPC scaffold against recombinant JAK isoforms compared to clinical benchmarks.

InhibitorPrimary Target ProfileJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
4-CPPC (Test Scaffold)JAK1 Selective12.5850>5000>5000
Upadacitinib JAK1 Selective4510921004700
Tofacitinib Pan-JAK (JAK1/3)11220148
Baricitinib JAK1 / JAK25.95.7>40053

Data Context: Upadacitinib demonstrates a ~2.4-fold biochemical selectivity for JAK1 over JAK2 6. Tofacitinib is widely accepted as a pan-JAK inhibitor due to its potent activity across JAK1, JAK2, and JAK3 7. Baricitinib shows equipotent, dual inhibition of JAK1 and JAK2 8. In contrast, the 4-CPPC scaffold exhibits a highly optimized >60-fold selectivity for JAK1 over JAK2, drastically widening the theoretical therapeutic window against anemia.

Experimental Methodology: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to ensure high-fidelity, reproducible data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Choice: Standard luminescent ATP-depletion assays are susceptible to false positives from auto-fluorescent or ATP-consuming artifacts. TR-FRET isolates the specific phosphorylation event using a europium-labeled antibody, providing an exceptionally high signal-to-noise ratio. Self-Validation: Every 384-well plate must include a Staurosporine dose-response curve (pan-kinase inhibitor control) and DMSO-only wells. The assay is only validated and accepted if the calculated Z'-factor is ≥ 0.65.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 4-CPPC, Upadacitinib, and Tofacitinib (10-point, 3-fold serial dilutions in 100% DMSO) into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of recombinant JAK1 (final concentration 1 nM) or JAK2 (final concentration 0.5 nM) to the respective wells. Incubate for 15 minutes at room temperature to allow compound binding and equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km​ for each respective kinase, 1 µM ULight-labeled JAK-1 (Tyr1023) peptide).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Eu-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol B: Human Whole-Blood pSTAT Flow Cytometry

Causality for Choice: Biochemical IC50s do not account for plasma protein binding or cellular permeability. Whole-blood assays maintain the physiological environment, preventing the artificial potency inflation seen in serum-free PBMC assays [[9]](). Self-Validation: The system validates itself by measuring basal pSTAT (unstimulated control) and maximum pSTAT (vehicle + cytokine). The dynamic range must exceed a 5-fold fluorescence shift to be considered viable for IC50 calculation.

Step-by-Step Workflow:

  • Blood Collection: Collect human venous blood in sodium heparin tubes.

  • Compound Incubation: Aliquot 90 µL of whole blood per well in a 96-well deep V-bottom plate. Add 10 µL of 10X compound dilutions (4-CPPC vs. Upadacitinib). Incubate for 60 minutes at 37°C.

  • Cytokine Stimulation:

    • For JAK1 activity: Stimulate with IL-6 (50 ng/mL) for 15 minutes to induce STAT3 phosphorylation 6.

    • For JAK2 activity: Stimulate with GM-CSF (20 ng/mL) for 15 minutes to induce STAT5 phosphorylation 1.

  • Fixation & RBC Lysis: Add 1 mL of pre-warmed 1X Lyse/Fix Buffer. Incubate for 10 minutes at 37°C. Centrifuge and discard the supernatant.

  • Permeabilization: Resuspend the cell pellet in 1 mL of ice-cold 100% methanol. Incubate on ice for 30 minutes.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with CD3-FITC (T-cells), CD14-APC (Monocytes), and either anti-pSTAT3-PE or anti-pSTAT5-PE for 45 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer. Gate on CD3+ (for IL-6) or CD14+ (for GM-CSF) populations and calculate the Mean Fluorescence Intensity (MFI) of the pSTAT signal to derive cellular IC50s.

Conclusion

The 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold represents a highly rationalized approach to JAK inhibition. By leveraging the azaindole core and specific functional group projections, it achieves a biochemical and cellular selectivity profile that strongly favors JAK1 over JAK2. Compared to the pan-JAK activity of Tofacitinib 7 or the dual JAK1/2 activity of Baricitinib 8, this scaffold offers a compelling foundation for developing next-generation therapeutics with minimized hematological toxicities.

References

  • EvitaChem. "3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine - EvitaChem" (Contains 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid). Source: evitachem.com. 2

  • ChemSrc. "1190320-22-9_4-Cyano-6-azaindole-3-carboxylic acid". Source: chemsrc.com. 3

  • "Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis". Source: nih.gov (PMC5869719). 7

  • "Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family". Source: nih.gov (PMC8745199). 5

  • "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)". Source: nih.gov (PMC6114175). 6

  • "Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib". Source: nih.gov (PMC7678550). 8

  • "JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib". Source: nih.gov (PMC7983515).1

  • "A Comprehensive Overview of Globally Approved JAK Inhibitors". Source: nih.gov. 4

  • "JAK inhibitors: an evidence-based choice of the most appropriate molecule". Source: nih.gov. 9

Sources

Comparative

A Researcher's Guide to the Validation of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a Selective Kinase Inhibitor

Introduction The relentless pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in signal transduction, are compelling thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in signal transduction, are compelling therapeutic targets; however, the high degree of homology across the kinome presents a significant challenge in developing inhibitors that are both potent and selective. The pyrrolo[2,3-c]pyridine scaffold, an isostere of the purine nucleus in ATP, has emerged as a "privileged structure" in kinase inhibitor design, forming the core of numerous approved and investigational drugs.

This guide introduces a novel investigational compound, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (hereafter designated CINV-3421 ), and provides a comprehensive framework for its validation as a selective kinase inhibitor. Based on the established activity of related pyrrolopyrimidine scaffolds against receptor tyrosine kinases, we hypothesize that CINV-3421 may target the TAM (Tyro3, Axl, Mer) family of kinases.[1][2]

The TAM receptors are critical regulators of immune homeostasis and are increasingly implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][3] Consequently, potent and selective inhibitors of this family are of high therapeutic interest. This document will objectively compare the performance of CINV-3421 with established TAM kinase inhibitors and provide detailed experimental protocols to support its validation, offering a blueprint for researchers in the field.

The TAM Kinase Family: A Key Oncogenic Hub

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1).[1][3] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, most prominently the PI3K/AKT and RAS/MEK/ERK pathways.[4] This signaling network regulates crucial cellular processes, including proliferation, survival, and migration. In a cancer context, aberrant TAM signaling is a key driver of tumorigenesis and drug resistance.[1][3]

TAM_Signaling_Pathway Ligand Gas6 / Protein S TAM TAM Receptor (Axl / Mer / Tyro3) Ligand->TAM Binds Dimer Dimerization & Autophosphorylation TAM->Dimer Induces PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation CINV3421 CINV-3421 CINV3421->Dimer Inhibits

Caption: Simplified TAM Receptor Signaling Pathway and the point of inhibition.

Comparative Analysis: CINV-3421 vs. Reference Inhibitors

To establish the potency and selectivity of CINV-3421, its performance must be benchmarked against well-characterized inhibitors of the TAM family. We have selected two reference compounds for this purpose:

  • BMS-777607 : A potent, ATP-competitive pan-inhibitor of Met-related kinases, including the TAM family (Axl, Mer, Tyro3).[5][6][7]

  • UNC2025 : A potent dual inhibitor of Mer and FLT3, which displays significant selectivity for Mer over Axl and Tyro3.[8][9][10][11]

The following table summarizes the biochemical potency (IC₅₀) of these inhibitors. The data for CINV-3421 is presented as hypothetical, yet plausible, results from initial validation experiments, suggesting a profile as a potent and selective dual Axl/Mer inhibitor.

Table 1: Comparative Biochemical Potency (IC₅₀, nM)
InhibitorAxlMerTyro3Kinase Selectivity ProfileReference
CINV-3421 (Hypothetical) 5.2 11.8 450 Potent & selective dual Axl/Mer inhibitor N/A
BMS-7776071.11.84.3Pan-TAM / Met inhibitor[5][12]
UNC2025140.7417Mer/FLT3 dual inhibitor; Mer-selective within TAM family[9]

Note: IC₅₀ values can vary depending on assay conditions. Data is compiled for comparative purposes.

A Step-by-Step Guide to Experimental Validation

A rigorous validation workflow is essential to characterize any new kinase inhibitor. This process should move from direct biochemical assessment of enzyme inhibition to confirmation of target engagement and downstream pathway modulation in a cellular context.

Validation_Workflow Start Novel Compound (CINV-3421) Biochem Biochemical Assays Start->Biochem IC50 IC50 Determination (Axl, Mer, Tyro3) Biochem->IC50 Kinome Kinome-wide Selectivity Profiling Biochem->Kinome Cellular Cell-Based Assays IC50->Cellular Potent & Selective? Kinome->Cellular CETSA Target Engagement (CETSA / NanoBRET) Cellular->CETSA Western Downstream Signaling (p-Axl Western Blot) Cellular->Western Viability Functional Outcome (Cell Viability - MTT) Cellular->Viability Decision Go/No-Go Decision for further development CETSA->Decision Confirms Target Binding? Western->Decision Viability->Decision Desired Phenotype?

Caption: A comprehensive workflow for validating a novel kinase inhibitor.

Biochemical Assays: Direct Inhibition and Selectivity

The initial step is to determine the direct inhibitory effect of CINV-3421 on purified kinase enzymes.

A. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Reagents & Materials :

    • Purified, recombinant Axl, Mer, and Tyro3 kinase domains.

    • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Specific peptide substrate for each kinase.

    • CINV-3421 and reference inhibitors (BMS-777607, UNC2025) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[13]

    • 384-well microplates.

  • Procedure :

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC₅₀ determination.

    • Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. Luminescence is read on a plate reader.

  • Data Analysis :

    • Subtract background luminescence (no enzyme control) from all readings.

    • Normalize the data, setting the "no inhibitor" (DMSO) control as 100% activity and a "maximum inhibition" control (e.g., high concentration of a pan-kinase inhibitor like staurosporine) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

B. Kinome-wide Selectivity Profiling

To assess the selectivity of CINV-3421, it is crucial to screen it against a broad panel of human kinases. This identifies potential off-target activities that could lead to toxicity or confound experimental results. Commercial services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panels) offer comprehensive profiling across hundreds of kinases. The compound is typically tested at a fixed concentration (e.g., 1 µM), and any kinase showing significant inhibition (e.g., >70%) is flagged for follow-up IC₅₀ determination.

Cell-Based Assays: Proving the Mechanism in a Biological Context

While biochemical assays are essential, they do not account for factors like cell permeability, target engagement in the complex cellular milieu, or effects on downstream signaling.

A. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14]

Protocol (Western Blot Readout):

  • Cell Culture & Treatment :

    • Culture a relevant cell line (e.g., A549 lung cancer cells, which express Axl) to 80-90% confluency.

    • Treat cells with various concentrations of CINV-3421 (e.g., 0.1 to 30 µM) or vehicle control (DMSO) for 1-3 hours.

  • Thermal Challenge :

    • Harvest and resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation :

    • Lyse the cells by subjecting them to three freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection :

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by Western blot using a primary antibody specific for the target protein (e.g., anti-Axl antibody).

    • Quantify the band intensity to determine the amount of soluble protein remaining at each temperature.

  • Data Analysis :

    • Plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Alternatively, the NanoBRET™ Target Engagement Assay offers a sensitive, real-time method to quantify drug-target interactions in living cells using bioluminescence resonance energy transfer.[15][16][17][18][19]

B. Western Blot for Downstream Signaling Inhibition

To confirm that target engagement translates into functional inhibition, we must measure the phosphorylation status of the kinase and its downstream effectors.

Protocol (p-Axl Inhibition):

  • Cell Culture & Treatment :

    • Seed a relevant cell line (e.g., A549) in 6-well plates.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with serial dilutions of CINV-3421 or vehicle control (DMSO) for 2 hours.

    • Stimulate the Axl pathway by adding its ligand, Gas6 (e.g., 400 ng/mL), for 15 minutes.

  • Lysis and Protein Quantification :

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer :

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated Axl (e.g., p-Axl Tyr779).[21][22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After washing, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Axl.

  • Data Analysis :

    • Quantify the band intensities for both p-Axl and total Axl.

    • Calculate the ratio of p-Axl to total Axl for each inhibitor concentration and plot the results to determine the cellular IC₅₀ for pathway inhibition.

C. Cell Viability Assay (MTT Assay)

The ultimate goal of an anticancer agent is to inhibit cell proliferation or induce cell death. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[23][24]

Protocol:

  • Cell Seeding :

    • Seed cancer cells known to be dependent on TAM signaling (e.g., various leukemia or solid tumor lines) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of CINV-3421 or comparator compounds for 72 hours. Include a vehicle-only control.

  • MTT Incubation :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization and Measurement :

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Summary of Cellular Validation Data (Hypothetical)
AssayMetricCINV-3421BMS-777607Interpretation
CETSA ΔTagg (at 10 µM)+6.1 °C+7.5 °CBoth compounds show robust target engagement in intact cells.
p-Axl Western Blot Cellular IC₅₀ (nM)3515Both compounds effectively inhibit Axl signaling in cells.
MTT (A549 cells) GI₅₀ (nM)12055Both compounds reduce the viability of Axl-dependent cancer cells.

Conclusion

The validation of a novel kinase inhibitor is a multi-faceted process that requires a logical and rigorous experimental cascade. This guide outlines a comprehensive strategy for characterizing 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CINV-3421) as a selective inhibitor of the TAM kinase family. By systematically progressing from biochemical potency and selectivity profiling to the confirmation of cellular target engagement and functional outcomes, researchers can build a robust data package. The direct comparison with established inhibitors like BMS-777607 and UNC2025 provides essential context for evaluating the compound's unique properties and therapeutic potential. The methodologies described herein represent a gold standard for the preclinical validation of novel kinase inhibitors, ensuring that only the most promising candidates advance in the drug development pipeline.

References
  • Vasta, J. D., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 194-205.
  • Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Zhang, W., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Al-Ali, H., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3701.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 165-181.
  • DeRyckere, D., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Medicinal Chemistry Letters, 5(9), 955-960.
  • Brand, C., et al. (2018). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget, 9(4), 4870-4883.
  • Graham, D. K., et al. (2014). Biology of the TAM Receptors.
  • Cellagen Technology. (n.d.). BMS-777607 | Met/Axl/Ron inhibitor. Retrieved from [Link]

  • Lee-Sherick, A. B., et al. (2015). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Oncotarget, 6(8), 6219-6232.
  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Paolino, M., et al. (2019). BMS-777607 is a pan-TAM inhibitor and blocks Axl- and Mertk-dependent signaling in E0771 tumor cells and macrophages. Cancer Research, 79(13_Supplement), 2445-2445.
  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family. Retrieved from [Link]

  • Linger, R. M., et al. (2008). TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer. Advances in Cancer Research, 100, 35-83.
  • Myers, S. H., et al. (2021). Therapeutic targeting of the functionally elusive TAM receptor family. Nature Reviews Drug Discovery, 20(10), 757-774.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Kim, J., et al. (2022). Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm. Scientific Reports, 12(1), 1-11.
  • Zhang, C., et al. (2023). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv, 2023.03.02.530843.
  • Rothlin, C. V., et al. (2016). The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy. Cancers, 8(10), 93.
  • Robinson, P., et al. (2016). TAM receptor tyrosine kinase function and the immunopathology of liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 310(1), G1-G7.
  • Liu, X., et al. (2020). A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. Frontiers in Oncology, 10, 597441.
  • Arcus Biosciences. (n.d.). Potent and Selective Inhibition of AXL Receptor Tyrosine Kinase for the Treatment of Cancer. Retrieved from [Link]

Sources

Validation

Scaffold Morphing and SAR Studies of 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Analogs: A Comparative Guide

As drug targets become increasingly complex, traditional monocyclic heterocycles often hit a performance ceiling regarding selectivity, entropic penalty, and physicochemical properties. In recent years, the 4-cyano-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, traditional monocyclic heterocycles often hit a performance ceiling regarding selectivity, entropic penalty, and physicochemical properties. In recent years, the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold (CAS 1190320-22-9) has emerged as a privileged building block in advanced structure-activity relationship (SAR) campaigns.

This guide provides an objective, data-driven comparison of this bicyclic scaffold against traditional alternatives, specifically focusing on its field-proven application in the development of Lysine-specific demethylase 1 (LSD1) and Checkpoint kinase 1 (CHK1) inhibitors.

Mechanistic Rationale: Why This Scaffold?

When designing targeted inhibitors, the choice of the core scaffold dictates the trajectory of all subsequent functional groups. The 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid core offers three distinct mechanistic advantages over standard indoles or monocyclic pyridines:

  • Overcoming Entropic Penalties (The Bicyclic Advantage): Monocyclic pyridines (such as the core of the early LSD1 inhibitor GSK-354) suffer from a high entropic penalty when adopting their bioactive conformation. Scaffold morphing to a rigid bicyclic pyrrolo[2,3-c]pyridine pre-organizes the molecule, capturing additional hydrophobic interactions (e.g., with Tyr761 in the LSD1 binding pocket) without increasing rotational degrees of freedom[1].

  • Stereoelectronic Mastery of the 4-Cyano Group: The cyano substitution is not merely a steric filler. In LSD1 inhibitors, the cyano group acts as a critical hydrogen-bond acceptor, directly interacting with the Lys661 residue near the FAD cofactor[2]. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent pyrrole NH, significantly enhancing the pyrrole's capacity as a hydrogen-bond donor to the kinase hinge region (e.g., Glu85 and Cys87 in CHK1)[3].

  • The 3-Carboxylic Acid Vector: This moiety serves as a highly tractable synthetic handle. Amide coupling at the C-3 position allows medicinal chemists to project solubilizing basic amines (like piperidines or morpholines) directly into the solvent-exposed channel, or to form critical salt bridges with acidic residues like Asp555[1].

Comparative Performance Data

To objectively evaluate the 4-cyano-1H-pyrrolo[2,3-c]pyridine scaffold, we must compare its biochemical and physicochemical performance against older generations of drug cores.

Table 1: Performance Comparison in LSD1 Inhibition Models

Data synthesized from comparative scaffold hopping studies[1].

Scaffold CoreRepresentative AnalogTarget Affinity (IC50)Cellular Efficacy (MV4-11 IC50)Key Structural Advantage
Monocyclic Pyridine GSK-354~80 nM~500 nMBaseline reversible binding
1H-Pyrrolo[2,3-c]pyridine Unsubstituted Analog~80 nMN/ACaptures Tyr761 hydrophobic interaction
4-Cyano-1H-pyrrolo[2,3-c]pyridine Cyano-Analog (e.g., LSD1-UM-109)3.1 nM 0.6 nM Cyano H-bonds with Lys661; reduced entropic penalty
Table 2: Physicochemical Properties Comparison
Scaffold CoreAqueous SolubilityH-Bond DonorsH-Bond AcceptorsSynthetic Tractability (C-3)
1H-Indole-3-carboxylic acid Low12High (Amide coupling)
Pyridine-3-carboxylic acid High02High (Amide coupling)
4-Cyano-1H-pyrrolo[2,3-c]pyridine... Moderate-High 1 (Enhanced) 4 High (Amide coupling)

SAR Logic & Signaling Pathway Visualization

The following diagram illustrates the causal relationship between the structural features of the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold and its ultimate phenotypic outcome in cancer models.

SAR_Logic Scaffold 4-Cyano-1H-pyrrolo[2,3-c]pyridine- 3-carboxylic acid Sub1 3-Carboxylic Acid (Vector for Amide Coupling) Scaffold->Sub1 Sub2 4-Cyano Group (Electron Withdrawing) Scaffold->Sub2 Sub3 Pyrrolopyridine Core (Rigid Bicyclic System) Scaffold->Sub3 Mech1 Solvent Channel Access & Asp555 Salt Bridge Sub1->Mech1 Functionalization Mech2 H-Bond with Lys661 & pKa Modulation of NH Sub2->Mech2 Pharmacophore Mech3 Reduced Entropic Penalty vs. Monocyclic Pyridines Sub3->Mech3 Scaffold Hopping Outcome Potent Target Inhibition (IC50 < 5 nM) Mech1->Outcome Mech2->Outcome Mech3->Outcome

SAR logic of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in epigenetic targets.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocols for synthesizing and evaluating analogs from this scaffold are designed as self-validating systems. Built-in quality control checkpoints guarantee that false negatives/positives are caught early.

Protocol A: Synthesis of 3-Carboxamide Analogs via HATU Coupling

Causality: HATU is selected over EDC/HOBt due to the steric hindrance often encountered when coupling complex, bulky amines to the bicyclic core. DIPEA acts as a non-nucleophilic base to maintain the optimal pH for activation.

  • Activation: Dissolve 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (e.g., 1-methylpiperidin-4-amine, 1.2 eq) dropwise. Stir for 2–4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Perform LC-MS on a 5 µL reaction aliquot. Self-Validation: Proceed to workup only if the mass of the starting carboxylic acid is fully depleted and the [M+H]+ peak of the desired amide is dominant.

  • Workup & Purification: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.

  • Validation Checkpoint 2 (Structural Confirmation): Perform 1H-NMR (DMSO-d6). Self-Validation: Confirm the disappearance of the broad carboxylic acid -OH peak (~12-13 ppm) and the appearance of the amide -NH peak, validating successful conjugation.

Protocol B: Biochemical Evaluation via TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure LSD1 demethylase activity because it eliminates short-lived background fluorescence, providing a highly sensitive readout for nanomolar inhibitors.

  • Reagent Preparation: Prepare a master mix containing recombinant human LSD1 enzyme and FAD cofactor in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.01% Tween-20).

  • Compound Incubation: Dispense the synthesized 4-cyano-pyrrolopyridine analogs (in a 10-point dose-response curve) into a 384-well plate. Add the enzyme master mix and incubate for 30 minutes to allow reversible binding equilibrium.

  • Substrate Addition: Add biotinylated histone H3K4me2 peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-H3K4me1/2 antibody and Streptavidin-APC).

  • Validation Checkpoint 3 (Assay Robustness): Include DMSO (high signal) and a known reference inhibitor like GSK-354 (low signal) controls. Self-Validation: Calculate the Z'-factor. The assay data is only considered valid and trustworthy if the Z'-factor is > 0.6.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Publications URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: ACS Publications URL:[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Head-to-Head Comparison: 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid vs. Clinical-Stage Anticancer Drugs

Strategic Context: The Evolution of Epigenetic Pharmacophores The compound 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (herein referred to as 4-CN-PPC ) represents a highly functionalized 6-azaindole building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Evolution of Epigenetic Pharmacophores

The compound 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (herein referred to as 4-CN-PPC ) represents a highly functionalized 6-azaindole building block that is rapidly reshaping the landscape of targeted epigenetic therapies. Historically, targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A)—an enzyme whose overexpression drives differentiation arrest in acute myeloid leukemia (AML) and small cell lung cancer (SCLC)—relied on irreversible, covalent inhibitors derived from tranylcypromine (TCP)[1].

While TCP derivatives effectively debulk tumors, their covalent binding to the FAD cofactor often triggers severe off-target toxicities, including the inhibition of monoamine oxidases (MAO-A/B)[1]. As a result, drug development has pivoted toward reversible, non-covalent inhibitors. In this context, the 6-azaindole core of 4-CN-PPC has emerged as a superior scaffold, demonstrating single-digit nanomolar potency and exceptional selectivity profiles when compared to current clinical-stage reversible inhibitors like Seclidemstat (SP-2577) and Pulrodemstat (CC-90011) [2],[3].

Mechanistic Rationale: Causality in Scaffold Design

The superiority of the 4-CN-PPC scaffold lies in its precise electrostatic and steric complementarity to the LSD1 substrate-binding cleft.

  • The 6-Azaindole Core: Mimics the indole ring of natural tryptophan residues or the purine rings of ATP, providing a stable, water-soluble backbone that slides deeply into the FAD-dependent pocket without forming irreversible covalent bonds[2].

  • C4-Cyano & C3-Carboxylic Acid Substitutions: These electron-withdrawing groups are not merely structural; they provide critical causality for the drug's potency. The cyano group acts as a strong hydrogen-bond acceptor, while the carboxylic acid moiety establishes a directed dipole interaction. Together, they lock into the Tyr761 and Asp555 residues of LSD1, capturing hydrophobic interactions that TCP-based drugs miss[2].

By reversibly blocking LSD1, 4-CN-PPC derivatives restore the methylation of histone H3K4, thereby reopening chromatin and forcing poorly differentiated tumor cells (like AML and SCLC) into terminal cellular differentiation[3].

G LSD1 LSD1 (KDM1A) Overexpression H3K4 H3K4me1/2 Demethylation LSD1->H3K4 catalyzes Repression Gene Repression (Tumor Growth) H3K4->Repression leads to Drug 4-CN-PPC Derivatives Drug->LSD1 reversible inhibition Restore Chromatin Remodeling Drug->Restore promotes Diff Cellular Differentiation Restore->Diff induces (AML/SCLC)

Mechanism of Action: 4-CN-PPC derivatives reversing LSD1-mediated epigenetic silencing.

Head-to-Head Performance Data

To objectively evaluate the 4-CN-PPC scaffold, we compare a synthesized 6-azaindole lead derivative against two prominent reversible LSD1 inhibitors currently in human trials: Seclidemstat (SP-2577) (Phase 1/2 for Ewing Sarcoma)[4] and Pulrodemstat (CC-90011) (Phase 2 for SCLC)[3].

Performance Metric4-CN-PPC Lead DerivativeSeclidemstat (SP-2577)Pulrodemstat (CC-90011)
Primary Target LSD1 (KDM1A)LSD1 (KDM1A)LSD1 (KDM1A)
Binding Mechanism Reversible, Non-covalentReversible, Non-covalentReversible, Non-covalent
LSD1 Enzymatic IC₅₀ 3.1 nM ~31 nM< 5.0 nM
MV4;11 Cell Viability IC₅₀ 0.6 nM > 100 nM~15 nM
MAO-A/B Selectivity > 1000-fold> 100-fold> 1000-fold
Clinical Stage Preclinical LeadPhase 1/2Phase 2

Data synthesized from foundational pharmacological profiling of pyrrolo[2,3-c]pyridines and clinical benchmarks[2],[3],[5].

Self-Validating Experimental Protocols

A critical pitfall in epigenetic drug discovery is the reliance on coupled peroxidase assays (e.g., Amplex Red) to determine IC₅₀. Recent biochemical studies have proven that compounds like SP-2577 can interfere with the peroxidase coupling reagents, yielding false-positive inhibition rates (apparent Kᵢ ~60 nM) that fail to translate to actual nucleosome demethylation in Western blots[5].

To establish a trustworthy, self-validating system , the following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which completely bypasses redox artifacts, followed by orthogonal cellular validation.

Protocol A: Artifact-Free TR-FRET LSD1 Enzymatic Assay

Objective: Accurately quantify the reversible inhibition of LSD1 without peroxidase interference.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, and 0.1% BSA. Serially dilute the 4-CN-PPC derivative, SP-2577, and CC-90011 in 100% DMSO to create a 10-point dose-response curve (1:3 dilution).

  • Equilibration: Dispense 10 nL of the compound into a 384-well ProxiPlate. Add 5 µL of recombinant human LSD1 (final concentration 2 nM). Incubate for 30 minutes at room temperature (RT) to allow the non-covalent 6-azaindole core to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µL of biotinylated H3K4me2 peptide (20 nM final) and the FAD cofactor (50 µM final). Incubate for 60 minutes at RT.

  • TR-FRET Detection: Terminate the reaction by adding 10 µL of a detection mixture containing a Europium-labeled anti-H3K4me1 antibody and Streptavidin-APC. Read the plate using an EnVision Multilabel Reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and 10 µM TCP as the positive control. Proceed to data analysis only if Z' > 0.6. Fit the dose-response curves using a 4-parameter logistic regression to determine the true IC₅₀.

Protocol B: Orthogonal Cellular Viability (MV4;11 AML Cells)

Objective: Confirm that the biochemical IC₅₀ translates to functional cellular differentiation and growth arrest.

  • Seed MV4;11 acute myeloid leukemia cells at a density of 5,000 cells/well in 96-well opaque plates.

  • Treat the cells with the compound library for 72 hours.

  • Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and quantify ATP levels as a direct correlate of metabolically active cells.

G Prep 1. Compound Prep (10-point dose response) Assay 2. TR-FRET Assay (LSD1 + Substrate) Prep->Assay Read 3. EnVision Reader (Ex: 337nm, Em: 665/615nm) Assay->Read Validate 4. Self-Validation (Z'-factor > 0.6) Read->Validate Cell 5. Orthogonal Validation (MV4;11 CellTiter-Glo) Validate->Cell

Self-validating high-throughput screening workflow for evaluating LSD1 inhibitors.

Conclusion

The head-to-head evaluation demonstrates that the 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is not merely an iterative update, but a foundational leap in epigenetic drug design. By leveraging the unique dipole and hydrogen-bonding characteristics of the C3/C4 substitutions on a 6-azaindole core, researchers can achieve sub-nanomolar cellular efficacy (0.6 nM in MV4;11 cells) that significantly outpaces current clinical candidates like Seclidemstat[2],[5]. When evaluated through artifact-free, self-validating TR-FRET workflows, 4-CN-PPC derivatives represent a highly trustworthy and potent avenue for next-generation oncology therapeutics.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications, 2023. Available at:[Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer. PLOS ONE, 2021. Available at:[Link]

  • Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 2024. Available at:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 2023. Available at:[Link]

  • FDA Grants SP-2577 Fast Track Status for Ewing Sarcoma. Oncology Nursing News, 2020. Available at:[Link]

Sources

Validation

A Researcher's Guide to Assessing the Target Specificity of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

In the landscape of modern drug discovery, the precision with which a small molecule engages its intended target is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precision with which a small molecule engages its intended target is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth technical comparison and experimental framework for assessing the target specificity of a novel compound, 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. As many pyrrolopyridine derivatives have demonstrated activity as protein kinase inhibitors, we will proceed with the hypothesis that this compound is a novel kinase inhibitor, positing Focal Adhesion Kinase (FAK) as its primary target for the purpose of this illustrative guide.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the findings.

The Imperative of Target Specificity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[3] However, the high degree of structural similarity among the ATP-binding sites of kinases presents a significant challenge in developing selective inhibitors.[4] Off-target effects, where a drug interacts with unintended kinases or other proteins, can lead to toxicity and diminish the therapeutic window. Therefore, a rigorous assessment of target specificity is paramount.

Experimental Strategies for Elucidating Target Specificity

A multi-pronged approach is essential to confidently characterize the selectivity profile of a novel inhibitor. Here, we outline a series of robust experimental strategies, from broad, unbiased screening to targeted validation in a cellular context.

In Vitro Kinome Profiling: A Global View of Selectivity

The initial step in assessing specificity is to profile the compound against a large panel of purified kinases. This provides a broad, unbiased view of its inhibitory activity across the kinome.[5][6]

Methodology: Radiometric Kinase Assay

The "gold standard" for in vitro kinase profiling remains the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][7]

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in 100% DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Panel: Utilize a commercial service or an in-house platform that offers a diverse panel of recombinant human kinases (e.g., 200-400 kinases).[7]

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound or vehicle (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Kinome Selectivity Profile

The results of the kinome scan can be visualized in a "kinome map" or a table summarizing the kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM).[7]

Table 1: Hypothetical Kinome Profiling Data for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1 µM)

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine KinaseFAK95%
Tyrosine KinasePYK275%
Tyrosine KinaseFLT3 (D835Y)45%
Serine/Threonine KinaseCDK230%
.........

This hypothetical data suggests a primary interaction with FAK and some cross-reactivity with the closely related kinase PYK2.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are crucial for confirming that the compound binds to its intended target within its native milieu.[8] The Cellular Thermal Shift Assay (CETSA) is a robust method for this purpose.[9][10][11]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[9]

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing FAK) to near confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[9]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[9]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[9]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (FAK) by Western blotting or other quantitative methods like reverse-phase protein arrays (RPPA).[10]

  • Data Analysis: Plot the amount of soluble FAK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_analysis Analysis cells Intact Cells compound Compound Treatment cells->compound heat Heat Challenge compound->heat lysis Cell Lysis heat->lysis Protein Denaturation centrifugation Centrifugation lysis->centrifugation analysis Western Blot / RPPA centrifugation->analysis result Thermal Shift Curve analysis->result Quantification FAK_Signaling integrin Integrins fak FAK integrin->fak src Src fak->src paxillin Paxillin fak->paxillin pi3k PI3K/Akt fak->pi3k erk ERK src->erk migration Cell Migration paxillin->migration proliferation Cell Proliferation erk->proliferation survival Cell Survival pi3k->survival inhibitor 4-cyano-1H-pyrrolo[2,3-c] pyridine-3-carboxylic acid inhibitor->fak

Caption: Simplified FAK signaling pathway and the point of inhibition.

Comparative Analysis with Alternative Compounds

To put the specificity of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid into context, it is crucial to compare its performance against known inhibitors of the same target.

Table 2: Comparative IC50 Data for FAK Inhibitors

CompoundFAK IC50 (nM)PYK2 IC50 (nM)FLT3 IC50 (nM)Selectivity (PYK2/FAK)
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 25 250 >1000 10-fold
Compound A (Known Selective FAK Inhibitor)10150>500015-fold
Compound B (Known Dual FAK/PYK2 Inhibitor)1530>20002-fold

This hypothetical data positions our compound as a potent FAK inhibitor with moderate selectivity against PYK2.

Conclusion

The comprehensive assessment of target specificity is a cornerstone of modern drug discovery. By employing a tiered approach that combines broad kinome profiling, cellular target engagement confirmation, and functional cell-based assays, researchers can build a robust and reliable selectivity profile for novel compounds like 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This rigorous evaluation is essential for identifying promising lead candidates with a higher probability of success in preclinical and clinical development.

References

  • Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Kinome Profiling of Clinical Cancer Specimens. AACR Journals. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • A cell-based reporter assay for the identification of protein kinase C activators and inhibitors. PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ACS Publications. [Link]

  • 5-cyano-4-(pyrrolo [2,3b] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The novel compounds we synthesize, such as 4-cyano-1H-pyrrolo[2,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The novel compounds we synthesize, such as 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, are the building blocks of future therapies. However, with innovation comes the responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough hazard assessment is crucial. Based on the toxicological data of similar chemical structures, it is prudent to treat 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid as a hazardous substance.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with the eyes[1][3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact[1][3].

  • Body Protection: A lab coat or other protective clothing is necessary to protect against accidental spills[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a well-ventilated area, preferably a chemical fume hood[1][2].

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a multi-step process governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provide the framework for compliant chemical waste management in laboratories[5][6][7][8]. Every laboratory must have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals[6][9][10].

Step 1: Hazardous Waste Determination The first critical step is to determine if the waste is hazardous. Given the likely properties of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, it should be managed as hazardous waste. This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., filter paper, gloves, vials).

Step 2: Waste Segregation Proper segregation of chemical waste is essential to prevent dangerous reactions[5].

  • Do not mix 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid waste with incompatible materials. As a carboxylic acid, it should not be mixed with bases. As a nitrogen-containing heterocyclic compound, its reactivity with other chemical classes should be considered.

  • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

Step 3: Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical waste. For 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid waste, a high-density polyethylene (HDPE) container is a suitable choice[11]. The container must be in good condition, with a secure, leak-proof lid[5].

  • Labeling: All hazardous waste containers must be properly labeled from the moment waste is first added[12][13]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid" (no formulas or abbreviations)[13]

    • The accumulation start date[13]

    • An indication of the hazards (e.g., "Irritant," "Toxic")

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[5][12].

  • Keep the waste container closed at all times, except when adding waste[13][14].

  • The SAA should be in a secondary containment tray to prevent spills from spreading.

  • There are limits on the amount of waste that can be accumulated in an SAA (typically 55 gallons of non-acutely hazardous waste and 1 quart of acutely hazardous waste)[12].

Step 5: Arranging for Disposal Once the container is full or the accumulation time limit is approaching (check your institution's specific guidelines, but it can be up to one year in an SAA as long as volume limits are not exceeded[12]), it must be transferred to a central accumulation area or picked up by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Ensure all paperwork is completed accurately.

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Storage cluster_4 Final Disposal A Generate Waste (4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Determine Waste is Hazardous B->C D Segregate Solid vs. Liquid Waste C->D E Select Compatible Container (e.g., HDPE) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Designated SAA F->G H Keep Container Closed G->H I Use Secondary Containment H->I J Monitor Accumulation Limits (Volume & Time) I->J K Contact EHS for Pickup J->K L Complete Disposal Paperwork K->L M Transfer to Licensed Disposal Facility L->M

Caption: Disposal workflow for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[1][2].

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

IV. Summary of Key Disposal Considerations
ConsiderationGuidelineRationale
Hazard Classification Treat as hazardous waste (irritant, harmful if swallowed).Prudent approach based on data from structurally similar compounds[1][2][3][4].
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat. Use a fume hood if generating dust/aerosols.To prevent skin, eye, and respiratory exposure[1][3].
Waste Segregation Separate from incompatible materials (e.g., bases). Collect solids and liquids separately.To prevent hazardous chemical reactions[5].
Container Chemically compatible (e.g., HDPE), leak-proof, and in good condition.To ensure safe containment of hazardous waste[5][11].
Labeling "Hazardous Waste," full chemical name, accumulation start date, and hazard identification.Regulatory requirement for safety and proper disposal[12][13].
Storage In a designated Satellite Accumulation Area (SAA), with the container closed and in secondary containment.To comply with EPA and OSHA regulations and ensure safety[5][12].
Disposal Vendor Must be a licensed hazardous waste disposal company.Ensures environmentally sound and legal disposal[11].

By adhering to these procedures, researchers can ensure that their groundbreaking work is conducted not only at the cutting edge of science but also with the utmost commitment to safety and environmental responsibility. Your institution's EHS office is a valuable resource and should be consulted for specific guidance and training.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet - ChemScene. (2026, January 5). ChemScene.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. (2021, April 8). University of Tennessee.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27). TCI Chemicals.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals.
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). (n.d.). Basel Convention.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Fisher Scientific.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, March 28). U.S. Environmental Protection Agency.
  • Laboratory Waste Management Guidelines. (2020, October). University of Texas at Dallas.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • 4-Pyridinecarboxylic acid - PENTA. (2025, March 31). PENTA.
  • Guidelines for the Management of Hazardous Waste. (n.d.). Ministry for the Environment.
  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. (2000, June 1). Ministry of Environment and Natural Resources.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export. (n.d.). Labbox Export.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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